Product packaging for 3-Methylpentyl butyrate(Cat. No.:CAS No. 84254-83-1)

3-Methylpentyl butyrate

Cat. No.: B15175616
CAS No.: 84254-83-1
M. Wt: 172.26 g/mol
InChI Key: GZWUADMYQBNKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpentyl butyrate is a synthetic ester compound provided for laboratory and research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. As a butyrate ester, this compound is of primary interest in industrial and chemical research. A key application area is in the development and study of fragrances, as short-chain esters are widely recognized for their volatile fruity odors and are fundamental components in aroma science . Researchers may employ this compound as a reference standard or building block in organic synthesis, leveraging its ester functional group for further chemical transformations. The butyrate (butanoate) moiety is a common feature in various biochemical and metabolic studies. It is important to distinguish this compound from the short-chain fatty acid butyrate , which is a crucial metabolite produced by gut microbiota with well-documented roles in human health, including energy metabolism , anti-inflammatory effects , and cardiovascular function . This product, this compound, is not a source of dietary or physiological butyrate. Researchers should handle all chemical reagents with appropriate safety precautions. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B15175616 3-Methylpentyl butyrate CAS No. 84254-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84254-83-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-methylpentyl butanoate

InChI

InChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3

InChI Key

GZWUADMYQBNKGP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylpentyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentyl butyrate, also known as 3-methylpentyl butanoate, is an organic compound classified as an ester.[1] It is primarily recognized for its fruity aroma and is utilized in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside generalized experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data for this compound, representative methodologies and data for analogous esters are presented to provide a thorough understanding of its expected chemical behavior.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are computed or estimated due to a lack of extensive experimental data in the literature.

PropertyValueSource
IUPAC Name 3-methylpentyl butanoate[1]
Synonyms This compound, Butanoic acid, 3-methylpentyl ester[1]
CAS Number 84254-83-1[1]
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
Boiling Point 203.90 °C (estimated at 760 mm Hg)[2]
Vapor Pressure 0.300000 mmHg @ 25.00 °C (estimated)[2]
Flash Point 174.00 °F (78.90 °C) (estimated)[2]
Solubility in Water 14.51 mg/L @ 25 °C (estimated)[2]
logP (o/w) 4.060 (estimated)[2]

Experimental Protocols

Synthesis of this compound

1. Fischer-Speier Esterification:

This is a classic acid-catalyzed esterification method.[3]

  • Reaction: 3-methylpentan-1-ol + butanoic acid ⇌ this compound + water

  • Procedure:

    • In a round-bottom flask, combine one molar equivalent of 3-methylpentan-1-ol with a slight excess (1.1-1.2 equivalents) of butanoic acid.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-3% of the total moles of reactants).

    • Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

    • Heat the mixture to reflux in a suitable solvent like toluene. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

2. Lipase-Catalyzed Esterification:

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis.[4][5]

  • Reaction: 3-methylpentan-1-ol + butanoic acid --(Lipase)--> this compound + water

  • Procedure:

    • In a suitable organic solvent (e.g., hexane or isooctane), dissolve equimolar amounts of 3-methylpentan-1-ol and butanoic acid.

    • Add an immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei). The amount of lipase will depend on its activity.

    • Include a molecular sieve to remove the water produced during the reaction, thereby shifting the equilibrium towards the ester.

    • Incubate the mixture at a controlled temperature (typically 30-60°C) with constant agitation.

    • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

    • Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized lipase for reuse.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by distillation or column chromatography.

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the analysis of volatile flavor and fragrance compounds like this compound.[6][7][8][9]

  • Sample Preparation:

    • For pure samples, dilute in a suitable solvent (e.g., dichloromethane or hexane).

    • For complex matrices (e.g., food or beverages), a preliminary extraction step such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is necessary to isolate the volatile components.[6]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., a non-polar DB-5 or a polar WAX column).

    • Oven Program: A temperature gradient is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5-10°C/minute.

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).

    • Quantification can be performed using an internal or external standard method.

Spectroscopic Data (Analogous Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule. For a similar compound, isopentyl acetate (3-methylbutyl acetate), the following signals are observed and can be used for analogy: a triplet for the protons on the carbon attached to the ester oxygen, multiplets for the other alkyl protons, and a singlet for the acetyl methyl group.[10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group will appear significantly downfield (around 170 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1735-1750 cm⁻¹.[11][12][13][14] Other significant peaks will include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups.

Biological Activity and Toxicology

There is limited specific toxicological data available for this compound. For a related compound, pentyl 3-methylbutanoate, it is reported as not meeting GHS hazard criteria in the majority of notifications to ECHA.[15] In general, short-chain esters are metabolized through hydrolysis to the corresponding alcohol and carboxylic acid, which are then further metabolized through normal physiological pathways. Subacute inhalation toxicity studies on 3-methylpentane, a related alkane, showed no observable adverse effect level (NOAEL) above 4,540 ppm in rats.[16][17]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification cluster_purification Purification 3-methylpentan-1-ol 3-methylpentan-1-ol Reaction Vessel Reaction Vessel 3-methylpentan-1-ol->Reaction Vessel Butanoic Acid Butanoic Acid Butanoic Acid->Reaction Vessel  + Acid Catalyst Workup Workup Reaction Vessel->Workup Crude Product Distillation Distillation Workup->Distillation Product This compound Distillation->Product

Caption: Fischer Esterification Workflow

GCMS_Analysis_Workflow Sample Sample Extraction Sample Preparation (e.g., LLE, SPME) Sample->Extraction GC_Injection Gas Chromatography Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry Ionization Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis Detection->Analysis

Caption: GC-MS Analysis Workflow

References

3-Methylpentyl butanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylpentyl butanoate, a butanoate ester known for its characteristic fruity aroma. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and methods for its analysis, tailored for professionals in research and development.

Chemical Identity and Properties

3-Methylpentyl butanoate, also known as 3-methylpentyl butyrate, is an organic compound classified as a fatty acid ester. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 84254-83-1[1]
Molecular Formula C10H20O2[1]
Molecular Weight 172.26 g/mol [1]
IUPAC Name 3-methylpentyl butanoate[1]
Boiling Point 169.00 to 170.00 °C @ 760.00 mm Hg[2]
Water Solubility Not explicitly available, but expected to be low based on its structure.
logP (Octanol-Water Partition Coefficient) 3.2[1]

Synthesis of 3-Methylpentyl Butanoate

The synthesis of 3-methylpentyl butanoate is most commonly achieved through the Fischer esterification of 3-methylpentanol with butanoic acid, in the presence of an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[3][4]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Methylpentanol

  • Butanoic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-methylpentanol and butanoic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while stirring.

  • Heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butanoic acid. Carbon dioxide evolution will be observed.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude ester can be purified by fractional distillation to obtain pure 3-methylpentyl butanoate.

Analytical Characterization

The identity and purity of the synthesized 3-methylpentyl butanoate can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like esters. The gas chromatogram will show the retention time of the compound, which is characteristic under specific column and temperature conditions. The mass spectrum will exhibit a molecular ion peak and a fragmentation pattern that can be used to confirm the structure of the ester. For similar esters, Kovats retention indices are available and can be used for identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. The ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. Predicted NMR spectra for similar compounds are available in databases and can be used as a reference.[5][6]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 3-methylpentyl butanoate via Fischer esterification.

Synthesis_Workflow Workflow for Synthesis and Purification of 3-Methylpentyl Butanoate Reactants Reactants: 3-Methylpentanol Butanoic Acid Sulfuric Acid (catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup: Neutralization (NaHCO3) Washing (H2O, Brine) Reaction->Workup Drying Drying of Organic Layer (Anhydrous MgSO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Pure 3-Methylpentyl Butanoate Purification->Product

Caption: Synthesis and purification workflow.

References

Spectroscopic Analysis of 3-Methylpentyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-methylpentyl butyrate (C₁₀H₂₀O₂), a butyrate ester. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Structure of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a~0.90Triplet3H
b~1.65Sextet2H
c~2.25Triplet2H
d~4.05Triplet2H
e~1.50Multiplet2H
f~1.60Multiplet1H
g~1.20Multiplet2H
h~0.88Triplet3H
i~0.87Doublet3H

1.1.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon AssignmentChemical Shift (δ, ppm)
1~173.5
2~36.5
3~18.5
4~13.7
5~64.0
6~37.5
7~34.5
8~29.0
9~11.5
10~19.0
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960-2870StrongC-H (alkane) stretching
~1740StrongC=O (ester) stretching
~1465MediumC-H (alkane) bending
~1380MediumC-H (alkane) bending
~1170StrongC-O (ester) stretching
Mass Spectrometry (MS)

Method: Electron Ionization (EI)

m/zRelative IntensityProposed Fragment
172Low[M]⁺ (Molecular Ion)
116Medium[M - C₄H₈]⁺ (McLafferty rearrangement)
85Medium[CH₃CH₂CH₂CO]⁺
71High[CH₃(CH₂)₂CO]⁺ (Acylium ion)
57High[C₄H₉]⁺
43Very High (Base Peak)[CH₃CH₂CH₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2]

  • Transfer to NMR Tube: The solution is then transferred to a standard 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter that could affect the spectral quality, the solution can be filtered through a small cotton plug in the pipette.[1][3]

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is set up to acquire data for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • The magnetic field is "locked" onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.

    • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid): For a pure liquid sample, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.[4] A single drop of this compound is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.[4]

  • Instrument Setup: The salt plates are mounted in a sample holder and placed in the beam path of the IR spectrometer.

  • Data Acquisition: A background spectrum (of the empty instrument) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). The GC separates the compound from any impurities. The separated compound then flows directly into the ion source of the mass spectrometer.

  • Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6][7] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[6][7]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecular structure.[8][9]

  • Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film on salt plates Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data Acquire FID Fourier Transform Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Fourier Transform Generate Spectrum IR->IR_Data MS_Data Separate by GC Ionize & Fragment (EI) Analyze by m/z MS->MS_Data NMR_Results ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Data->NMR_Results IR_Results IR Spectrum (Absorption Bands) IR_Data->IR_Results MS_Results Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS_Data->MS_Results

References

The Fruity Essence of Nature: A Technical Guide to Isoamyl Butyrate in Plants

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: Initial research indicates that 3-methylpentyl butyrate does not naturally occur in plants. Therefore, this technical guide focuses on a closely related and naturally abundant ester, isoamyl butyrate (also known as isopentyl butanoate or 3-methylbutyl butanoate). This compound is a significant contributor to the characteristic fruity aroma of many plants and is of great interest to researchers in flavor science, agriculture, and drug development.

This guide provides an in-depth overview of the natural occurrence of isoamyl butyrate in the plant kingdom, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its concentration in various fruits.

Natural Occurrence and Quantitative Data

Isoamyl butyrate is a volatile organic compound found in a variety of fruits, contributing to their sweet and fruity aroma profiles. It has been identified in fruits such as bananas, melons, papayas, and apricots. The concentration of isoamyl butyrate can vary significantly depending on the plant species, cultivar, and ripening stage.

Below is a summary of the quantitative data for isoamyl butyrate found in different banana cultivars at various stages of ripeness.

FruitCultivarRipening StageCompound NameConcentration (Relative Abundance %)
BananaBrazilianColor-turningButanoic acid, 3-methylbutyl ester18.70
BananaFenjiaoColor-turningButanoic acid, 3-methylbutyl esterNot Detected
BananaBrazilianFully ripenedButanoic acid, 3-methylbutyl ester7.64
BananaFenjiaoFully ripenedButanoic acid, 3-methylbutyl ester6.24

Data sourced from a comparative study on volatile compounds in two banana cultivars. The study used headspace solid-phase micro-extraction (SPME) and gas chromatography coupled with mass spectrometry (GC-MS) for analysis.[1][2]

Biosynthesis of Isoamyl Butyrate in Plants

The formation of isoamyl butyrate in plants is a multi-step enzymatic process. The final and key step is the esterification of isoamyl alcohol with butyryl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors, isoamyl alcohol and butyryl-CoA, are synthesized through distinct metabolic pathways.

Biosynthesis of Isoamyl Alcohol

Isoamyl alcohol is primarily derived from the catabolism of the amino acid L-leucine through the Ehrlich pathway. This pathway involves a series of enzymatic reactions:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

  • Decarboxylation: α-ketoisocaproate is then decarboxylated to form isovaleraldehyde by a keto-acid decarboxylase.

  • Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase.

Biosynthesis of Butyryl-CoA

Butyryl-CoA is an intermediate in fatty acid metabolism and can be synthesized from acetyl-CoA. The pathway involves the following steps, which are essentially the reverse of β-oxidation:

  • Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme acetyl-CoA acetyltransferase.

  • Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase.

  • Dehydration: 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA by enoyl-CoA hydratase.

  • Reduction: Crotonyl-CoA is then reduced to butyryl-CoA by butyryl-CoA dehydrogenase.[3]

Final Esterification Step

The final step in the biosynthesis of isoamyl butyrate is the transfer of the butyryl group from butyryl-CoA to isoamyl alcohol. This reaction is catalyzed by an alcohol acyltransferase (AAT).[4][5]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Homogenize_Plant_Material Homogenize Plant Material (e.g., 5g) Place_in_Vial Place in 20mL Headspace Vial Add_Internal_Standard Add Internal Standard Place_in_Vial->Add_Internal_Standard Seal_Vial Seal Vial Add_Internal_Standard->Seal_Vial Equilibrate Equilibrate in Water Bath (e.g., 40°C for 15 min) Seal_Vial->Equilibrate Expose_Fiber Expose SPME Fiber (e.g., 30 min) Equilibrate->Expose_Fiber Desorb_in_Injector Thermal Desorption in GC Injector (e.g., 250°C) Expose_Fiber->Desorb_in_Injector Separate_on_Column Chromatographic Separation Desorb_in_Injector->Separate_on_Column Detect_by_MS Mass Spectrometric Detection Separate_on_Column->Detect_by_MS Identify_Compounds Identify Compounds (Mass Spectra & Retention Index) Detect_by_MS->Identify_Compounds Quantify_Concentration Quantify Concentration (vs. Internal Standard) Identify_Compounds->Quantify_Concentration

References

Biosynthesis pathway of 3-Methylpentyl butyrate in organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentyl butyrate is a volatile ester characterized by its fruity aroma, holding potential applications in the flavor, fragrance, and pharmaceutical industries. While its presence has been identified in various natural sources, a comprehensive understanding of its biosynthetic pathway in organisms remains to be fully elucidated. This technical guide proposes a putative biosynthetic pathway for this compound, drawing upon established metabolic routes for its precursor molecules. Furthermore, this document provides a detailed framework of experimental protocols for the validation of this proposed pathway, encompassing gene identification, enzyme characterization, and quantitative analysis of the final product. This guide is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and other branched-chain esters in various host organisms.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through a three-stage pathway involving the formation of the acid and alcohol precursors, followed by their enzymatic esterification.

Stage 1: Biosynthesis of Butyryl-CoA

The butyrate moiety of this compound is derived from butyryl-CoA. In most organisms, butyryl-CoA is synthesized from the central metabolite acetyl-CoA through a series of reactions analogous to the reversal of β-oxidation.[1][2][3] This pathway is well-characterized in various bacteria, particularly Clostridium species.[1][4] The key enzymatic steps are:

  • Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • 3-Hydroxybutyryl-CoA dehydrogenase reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.

  • Crotonase dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.

  • Butyryl-CoA dehydrogenase reduces crotonyl-CoA to butyryl-CoA.[2][3]

Alternatively, butyrate can be produced via pathways originating from substrates like glutarate, 4-aminobutyrate, and lysine, all converging at the formation of butyryl-CoA.[3]

Stage 2: Biosynthesis of 3-Methylpentanol

The alcohol precursor, 3-methylpentanol, is a branched-chain alcohol. Its biosynthesis is proposed to follow the Ehrlich pathway, which is responsible for the formation of fusel alcohols from amino acids in yeast and other microorganisms.[5][6][7][8][9] The likely precursor for 3-methylpentanol is the amino acid L-isoleucine. The steps are as follows:

  • Branched-chain amino acid aminotransferase (BCAT) catalyzes the transamination of L-isoleucine to α-keto-β-methylvalerate.

  • α-Keto acid decarboxylase (KDC) decarboxylates α-keto-β-methylvalerate to 3-methylpentanal.

  • Alcohol dehydrogenase (ADH) reduces 3-methylpentanal to 3-methylpentanol.

Stage 3: Esterification

The final step in the biosynthesis of this compound is the esterification of 3-methylpentanol with butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[10][11][12] AATs are known for their broad substrate specificity, making them capable of utilizing a variety of alcohol and acyl-CoA substrates to produce a diverse range of esters.[10][11]

Pathway Visualization

This compound Biosynthesis cluster_butyryl_coa Stage 1: Butyryl-CoA Biosynthesis cluster_3_methylpentanol Stage 2: 3-Methylpentanol Biosynthesis (Ehrlich Pathway) Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA 3_Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->3_Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Dehydrogenase Crotonyl_CoA Crotonyl-CoA 3_Hydroxybutyryl_CoA->Crotonyl_CoA Crotonase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA Dehydrogenase Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Aldehyde 3-Methylpentanal Keto_acid->Aldehyde KDC Alcohol 3-Methylpentanol Aldehyde->Alcohol ADH Ester Ester Alcohol->Ester AAT Experimental Workflow A Bioinformatic Analysis (Gene Mining) C Candidate Gene Identification A->C B Transcriptomic Analysis (RNA-Seq) B->C D Gene Cloning & Vector Construction C->D E Heterologous Expression D->E F Enzyme Activity Assays E->F G In Vivo Pathway Reconstruction E->G J Pathway Validation F->J H Product Analysis (GC-MS) G->H H->J I Stable Isotope Labeling I->J

References

Potential Toxicological Profile of 3-Methylpentyl Butyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a toxicological assessment of 3-Methylpentyl butyrate based on a read-across approach. Due to the limited availability of direct toxicological data for this compound, this guide utilizes data from structurally similar compounds, primarily isoamyl butyrate (3-methylbutyl butanoate) and n-pentyl butyrate (amyl butyrate). This methodology is a scientifically accepted practice for estimating the toxicological properties of data-poor substances. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a butyrate ester with applications in the fragrance and flavor industries. A comprehensive review of available literature reveals a significant lack of direct toxicological studies on this specific compound. Consequently, this guide employs a read-across analysis from structurally related analogs, principally isoamyl butyrate and n-pentyl butyrate, to forecast its potential toxicological effects.

Based on this read-across approach, this compound is expected to exhibit low acute toxicity via oral and dermal routes. It may be a mild skin and eye irritant. The available data on analogs suggest it is unlikely to be a skin sensitizer or to possess genotoxic potential. Repeated exposure is not anticipated to cause significant adverse effects at moderate dosage levels. Similarly, significant reproductive or developmental toxicity is not expected.

This guide provides a detailed summary of the available quantitative toxicological data for these analogs, outlines the experimental protocols for key toxicological assessments based on OECD guidelines, and presents visual workflows for these protocols.

Toxicological Data (Read-Across Approach)

The toxicological data presented below are derived from studies on isoamyl butyrate and n-pentyl butyrate. These compounds are considered appropriate surrogates for this compound due to their structural similarity as simple alkyl butyrate esters.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure to a substance.

EndpointSpeciesRouteValueRead-Across AnalogReference
LD50RatOral> 5,000 mg/kgIsoamyl butyrate[1]
LD50RabbitDermal> 5,000 mg/kgIsoamyl butyrate[1]
LD50RatOral12,210 mg/kgn-Pentyl butyrate[2]

Interpretation: The high LD50 values for both oral and dermal routes of exposure for the read-across analogs suggest that this compound is likely to have a low order of acute toxicity.

Skin and Eye Irritation

These studies evaluate the potential for a substance to cause local irritation upon contact with the skin or eyes.

EndpointSpeciesResultRead-Across AnalogReference
Skin IrritationNot specifiedCauses skin irritationIsoamyl butyrate[1]
Eye IrritationNot specifiedCauses serious eye irritationIsoamyl butyrate[1]

Interpretation: Based on the data for isoamyl butyrate, this compound may cause reversible skin irritation and potentially more severe, but still likely reversible, eye irritation.

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

EndpointSpeciesResultRead-Across AnalogReference
Skin SensitizationGuinea PigNot a sensitizer (based on read-across to isoamyl acetate)Isoamyl butyrate[3]

Interpretation: The available information on isoamyl butyrate, which itself relies on a read-across to isoamyl acetate, suggests that this compound is unlikely to be a skin sensitizer.[3]

Repeated Dose Toxicity

Repeated dose toxicity studies assess the effects of long-term or repeated exposure to a substance.

Study DurationSpeciesRouteNOAELRead-Across AnalogReference
90-dayRatOral1,000 mg/kg/dayIsoamyl butyrate[4]

Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) of 1,000 mg/kg/day in a 90-day oral study with isoamyl butyrate suggests that this compound is not likely to cause significant systemic toxicity with repeated exposure.[4]

Genotoxicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material (DNA).

AssaySystemResultRead-Across AnalogReference
Ames Test (OECD 471)S. typhimuriumNegativeIsoamyl butyrate[4]
In vivo Micronucleus Test (OECD 474)Not specifiedNegativeIsoamyl butyrate[4]

Interpretation: Isoamyl butyrate was not found to be genotoxic in both in vitro and in vivo assays.[4] This provides confidence that this compound is also unlikely to be genotoxic.

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproduction or normal development.

Study TypeSpeciesRouteNOAELRead-Across AnalogReference
Reproductive/DevelopmentalRatOral1,000 mg/kg/day (based on read-across to isoamyl acetate)Isoamyl butyrate[3]

Interpretation: Based on a read-across study with isoamyl acetate, the NOAEL for reproductive and developmental toxicity for isoamyl butyrate was determined to be 1,000 mg/kg/day.[3] This suggests that this compound is unlikely to pose a significant risk for reproductive or developmental effects.

Experimental Protocols

The following sections describe the general principles and methodologies for the key toxicological studies referenced in this guide, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD 423)

Principle: The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

Methodology:

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered as a single oral dose by gavage.

  • Stepwise Procedure:

    • Three animals are used in the first step, receiving a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The outcome (mortality or survival) determines the next step. If mortality occurs, the next lower dose is used. If no mortality occurs, a higher dose is tested.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

G start Start: Select Dose Level (e.g., 300 mg/kg) dose3 Dose 3 Animals start->dose3 observe Observe for 14 Days dose3->observe mortality_check Mortality Check observe->mortality_check stop_classify Stop and Classify mortality_check->stop_classify 2-3 Animals Die dose_lower Dose 3 More Animals at Lower Dose mortality_check->dose_lower 1 Animal Dies dose_higher Dose 3 More Animals at Higher Dose mortality_check->dose_higher 0 Animals Die dose_lower->observe dose_higher->observe

Acute Oral Toxicity (OECD 423) Workflow
Skin Irritation (Based on OECD 404)

Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animals: Albino rabbits are typically used.

  • Test Substance Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²). The site is covered with a gauze patch and semi-occlusive dressing.

  • Exposure Period: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: Skin reactions are scored using a standardized system. The reversibility of the effects is also assessed.

G start Start: 1 Rabbit apply Apply Substance to Shaved Skin (0.5g/mL) start->apply cover Cover with Semi-Occlusive Dressing apply->cover expose 4-Hour Exposure cover->expose remove Remove Dressing and Clean Area expose->remove observe Observe and Score at 1, 24, 48, 72 hours remove->observe end Evaluate Reversibility observe->end G cluster_with_s9 With Metabolic Activation (S9) cluster_without_s9 Without Metabolic Activation s9_mix Mix Bacteria, Test Substance, and S9 Mix s9_plate Plate on Minimal Agar s9_mix->s9_plate s9_incubate Incubate at 37°C for 48-72h s9_plate->s9_incubate s9_count Count Revertant Colonies s9_incubate->s9_count compare Compare with Control and Analyze for Dose-Response s9_count->compare no_s9_mix Mix Bacteria and Test Substance no_s9_plate Plate on Minimal Agar no_s9_mix->no_s9_plate no_s9_incubate Incubate at 37°C for 48-72h no_s9_plate->no_s9_incubate no_s9_count Count Revertant Colonies no_s9_incubate->no_s9_count no_s9_count->compare start Start: Prepare Bacterial Strains and Test Substance Concentrations start->s9_mix start->no_s9_mix end Conclusion on Mutagenicity compare->end G start Start: 4 Groups of Rats (Control, Low, Mid, High Dose) dose Daily Oral Dosing for 90 Days start->dose observe Daily Clinical Observations, Weekly Body Weight & Food Intake dose->observe interim Interim Hematology & Biochemistry (Optional) dose->interim end_study End of 90 Days: Final Body Weights, Hematology, Clinical Biochemistry observe->end_study interim->observe necropsy Gross Necropsy and Organ Weights end_study->necropsy histopath Histopathology of Organs and Tissues necropsy->histopath analyze Analyze Data and Determine NOAEL histopath->analyze

References

An In-Depth Technical Guide to the Thermal Decomposition Products of 3-Methylpentyl Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of 3-methylpentyl butanoate. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates from established principles of ester pyrolysis and data from structurally similar compounds. The primary decomposition pathways, including syn-elimination and radical-initiated reactions, are discussed in detail.

Predicted Thermal Decomposition Pathways

The thermal degradation of 3-methylpentyl butanoate is expected to proceed through two primary mechanisms: a concerted syn-elimination reaction and a series of radical-based fissions. The dominant pathway is often influenced by the pyrolysis temperature and the presence of any catalytic surfaces.

Syn-Elimination (Ei Mechanism)

For esters possessing a β-hydrogen on the alkyl chain, a pericyclic syn-elimination is a common thermal decomposition pathway.[1] This intramolecular process involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. In the case of 3-methylpentyl butanoate, this pathway would yield butanoic acid and 3-methyl-1-pentene.

Caption: Proposed syn-elimination pathway for 3-methylpentyl butanoate.

Radical Decomposition

At higher temperatures, homolytic cleavage of covalent bonds becomes more prevalent, leading to a radical-based decomposition mechanism.[2] For 3-methylpentyl butanoate, the initiation step would likely involve the cleavage of the C-O bond between the carbonyl carbon and the oxygen of the alkoxy group, or the C-C bond adjacent to the carbonyl group. This would generate a variety of smaller radical species that can then participate in propagation and termination steps, leading to a complex mixture of products.

radical_decomposition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Example) reactant 3-Methylpentyl Butanoate rad1 Butanoyl Radical CH3CH2CH2C(=O)• reactant->rad1 Homolytic Cleavage rad2 3-Methylpentyloxy Radical •OCH2CH2CH(CH3)CH2CH3 reactant->rad2 prop1 Decarbonylation rad1->prop1 prop2 β-Scission rad2->prop2 prod1 Propyl Radical CH3CH2CH2• + CO prop1->prod1 term1 Radical Recombination prod1->term1 prod2 Formaldehyde + 2-Methylbutyl Radical CH2O + •CH2CH(CH3)CH2CH3 prop2->prod2 prod2->term1 prod3 Hexane CH3(CH2)4CH3 term1->prod3

Caption: Simplified radical decomposition pathway for 3-methylpentyl butanoate.

Predicted Decomposition Products

Based on the decomposition pathways of analogous esters, a variety of products can be anticipated from the thermal degradation of 3-methylpentyl butanoate. The relative yields of these products will be highly dependent on the specific pyrolysis conditions.

Product Chemical Formula Proposed Formation Pathway
Butanoic AcidCH₃CH₂CH₂COOHSyn-elimination
3-Methyl-1-penteneCH₂=CHCH(CH₃)CH₂CH₃Syn-elimination
Carbon MonoxideCORadical Decomposition (Decarbonylation)
PropaneCH₃CH₂CH₃Radical Decomposition (Hydrogen Abstraction)
PropeneCH₃CH=CH₂Radical Decomposition
FormaldehydeCH₂ORadical Decomposition (β-Scission)
2-Methylbutane(CH₃)₂CHCH₂CH₃Radical Decomposition (Hydrogen Abstraction)
HexaneCH₃(CH₂)₄CH₃Radical Decomposition (Termination)

Note: This table represents a qualitative prediction of potential products. Quantitative yields would require experimental determination.

Quantitative Data from Analogous Esters

While specific quantitative data for 3-methylpentyl butanoate is not available, studies on similar esters provide insight into the potential distribution of decomposition products. For instance, the pyrolysis of various aliphatic polyesters has been shown to yield a mixture of olefins, carbon dioxide, and cyclic ketones.[3] The thermal decomposition of methyl butanoate, a smaller analogue, has been studied in detail, showing a complex mixture of products at higher temperatures, including methanol, ketene, and various smaller hydrocarbons.[4][5]

The following table summarizes product yields from the pyrolysis of poly-n-alkyl acrylates at different temperatures, which can serve as a rough model for the decomposition of the butanoate ester.

Pyrolysis Temperature (°C)Monomer (wt%)Dimer (wt%)Saturated Diester (wt%)Trimer (wt%)Corresponding Acetate (wt%)Corresponding Methacrylate (wt%)
4005.210.13.512.31.82.1
50012.615.44.818.73.24.5
65025.820.16.222.55.67.8

Data adapted from a study on poly-n-alkyl acrylates and is for illustrative purposes only.[6]

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The analysis of the thermal decomposition products of 3-methylpentyl butanoate can be effectively carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of the sample followed by the separation and identification of the resulting volatile products.

Instrumentation
  • Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid and reproducible heating to a precise temperature.

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5) for the separation of a wide range of volatile organic compounds.

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for the detection and identification of the separated compounds.

Sample Preparation
  • A small, representative sample of 3-methylpentyl butanoate (typically in the microgram range) is accurately weighed into a pyrolysis sample cup or onto a pyrolysis foil.[6]

  • The sample holder is then introduced into the pyrolysis unit.

Pyrolysis Conditions
  • The pyrolysis temperature should be carefully selected based on the desired decomposition pathway to be studied. A typical starting point for ester pyrolysis is in the range of 400-800°C.

  • The pyrolysis is performed in an inert atmosphere (e.g., helium or nitrogen) to prevent oxidation.[7]

  • The duration of the pyrolysis is typically very short, on the order of seconds, to minimize secondary reactions.

GC-MS Analysis
  • The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas.

  • The GC oven temperature program is optimized to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C).

  • The separated compounds eluting from the GC column are introduced into the ion source of the mass spectrometer.

  • The mass spectrometer is operated in full scan mode to acquire mass spectra of all eluting compounds.

Data Analysis
  • The individual components in the pyrogram (the chromatogram of the pyrolysis products) are identified by comparing their mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).

  • The retention times of the peaks can also be compared with those of known standards for confirmation.

  • Quantitative analysis can be performed by integrating the peak areas of the identified compounds and comparing them to the peak areas of internal or external standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Load into Pyrolyzer prep1->prep2 pyrolysis Pyrolysis (e.g., 600°C in He) prep2->pyrolysis gc Gas Chromatography (Separation) pyrolysis->gc ms Mass Spectrometry (Detection & Identification) gc->ms data_acq Data Acquisition (Pyrogram) ms->data_acq peak_id Peak Identification (Mass Spectral Library) data_acq->peak_id quant Quantification (Peak Area Integration) peak_id->quant

Caption: A typical experimental workflow for Py-GC-MS analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylpentyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylpentyl butyrate is an ester known for its characteristic fruity aroma, often described as reminiscent of apple and pineapple. This compound finds applications in the flavor and fragrance industry and serves as a valuable model compound for ester synthesis studies in academic and industrial research. This document provides detailed protocols for the synthesis of this compound from 3-methylpentanol and butyric acid via two common methods: Fischer esterification and enzymatic synthesis. It also includes comprehensive characterization data to ensure product identity and purity. These notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-methylpentyl butanoate[1]
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point 169-170 °C (for pentyl 3-methylbutanoate)[2]

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Fischer Esterification

Fischer esterification is a classic and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Materials and Reagents:

  • 3-Methylpentanol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-methylpentanol (0.1 mol, 10.22 g) and butyric acid (0.12 mol, 10.57 g). The use of a slight excess of the carboxylic acid can help drive the reaction to completion.

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (0.5 mL) to the mixture while swirling the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel to dissolve the organic layer.

  • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted butyric acid - Caution: CO₂ evolution), and finally with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield and Purity:

The expected yield for Fischer esterification reactions of this type can range from 60-80%, depending on the efficiency of the water removal and purification steps. The purity of the final product should be assessed by Gas Chromatography (GC) and spectroscopic methods.

Protocol 2: Enzymatic Synthesis using Lipase

Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid-catalyzed esterification. Lipases are commonly used enzymes for this purpose.

Reaction Scheme:

Materials and Reagents:

  • 3-Methylpentanol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å)

  • Shaking incubator or orbital shaker

  • Filtration apparatus

Experimental Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 3-methylpentanol (10 mmol, 1.02 g) and butyric acid (10 mmol, 0.88 g) in 20 mL of anhydrous hexane.

  • Enzyme and Water Removal: Add immobilized lipase (e.g., 200 mg of Novozym 435) and molecular sieves (1 g) to the reaction mixture. The molecular sieves are crucial for removing the water produced during the reaction, which drives the equilibrium towards the ester formation.

  • Incubation: Seal the flask and place it in a shaking incubator at 40-50 °C with constant agitation (e.g., 150-200 rpm) for 24-48 hours.

  • Reaction Monitoring: The conversion to the ester can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by GC.

  • Product Isolation: After the reaction reaches the desired conversion, remove the immobilized enzyme and molecular sieves by filtration.

  • Solvent Removal: Wash the filtered enzyme with a small amount of fresh hexane to recover any adsorbed product. Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, the product can be purified by silica gel column chromatography.

Expected Yield and Purity:

Enzymatic esterification can achieve high conversions, often exceeding 90%. The purity of the product is typically high due to the mild reaction conditions and high selectivity of the enzyme.

Data Presentation

Table 2: Comparison of Synthesis Methods for this compound

ParameterFischer Esterification (Typical)Enzymatic Synthesis (Typical)
Catalyst Concentrated H₂SO₄Immobilized Lipase
Temperature Reflux (typically >100 °C)40-50 °C
Reaction Time 2-3 hours24-48 hours
Solvent Often neat or with a non-polar solventAnhydrous organic solvent (e.g., hexane)
Yield 60-80%>90%
Purity (after purification) >95%>98%
Byproducts Water, side products from high temp.Water
Environmental Impact Use of strong acid, higher energyMilder conditions, reusable catalyst

Characterization Data

The following data are predicted or based on analogous compounds due to the limited availability of experimentally derived spectra for this compound. These should be used as a reference for the characterization of the synthesized product.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.05t2H-O-CH₂ -CH₂-
~2.20t2H-CO-CH₂ -CH₂-
~1.65m2H-CO-CH₂-CH₂ -CH₃
~1.55m2H-O-CH₂-CH₂ -CH-
~1.35m1H-CH₂-CH (CH₃)-CH₂-
~1.20m2H-CH(CH₃)-CH₂ -CH₃
~0.95t3H-CO-CH₂-CH₂-CH₃
~0.90d3H-CH(CH₃ )-CH₂-
~0.88t3H-CH₂-CH₃

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~173.5C =O
~64.0-O-CH₂ -
~36.5-CO-CH₂ -
~35.0-O-CH₂-CH₂ -
~34.0-CH (CH₃)-
~29.0-CH(CH₃)-CH₂ -
~19.0-CO-CH₂-CH₂ -
~18.5-CH(CH₃ )-
~14.0-CO-CH₂-CH₂-CH₃
~11.0-CH₂-CH₃

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester group.

  • ~2870-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.

  • ~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely include characteristic peaks corresponding to the loss of alkoxy and acyl groups.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and characterization of this compound via Fischer esterification is depicted in the following diagram.

Synthesis_Workflow Reactants Reactants: 3-Methylpentanol Butyric Acid Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Workup Aqueous Work-up: 1. Water Wash 2. NaHCO₃ Wash 3. Brine Wash Reaction->Workup Drying Drying: Anhydrous Na₂SO₄ Workup->Drying Solvent_Removal Solvent Removal: Rotary Evaporation Drying->Solvent_Removal Purification Purification: Fractional Distillation Solvent_Removal->Purification Product This compound Purification->Product Characterization Characterization: - ¹H NMR - ¹³C NMR - IR - Mass Spec - GC (Purity) Product->Characterization

Caption: General workflow for the synthesis of this compound.

The logical relationship for selecting a synthesis method can be visualized as follows.

Synthesis_Decision Goal Synthesize This compound Criteria Decision Criteria: - Yield - Purity - Time - Cost - Environmental Impact Goal->Criteria Fischer Fischer Esterification Criteria->Fischer Enzymatic Enzymatic Synthesis Criteria->Enzymatic Fischer_Pros Pros: - Faster Reaction - Lower Catalyst Cost Fischer->Fischer_Pros Advantages Fischer_Cons Cons: - Harsh Conditions - Lower Selectivity - Acid Waste Fischer->Fischer_Cons Disadvantages Enzymatic_Pros Pros: - Mild Conditions - High Selectivity - 'Green' Method Enzymatic->Enzymatic_Pros Advantages Enzymatic_Cons Cons: - Slower Reaction - Higher Catalyst Cost Enzymatic->Enzymatic_Cons Disadvantages

Caption: Decision-making for selecting a synthesis method.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylpentyl butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: GC-MS Analysis of 3-Methylpentyl Butyrate

Introduction

This compound is an ester known for its characteristic fruity aroma, often associated with pineapple and apricot notes. It is utilized as a flavoring agent in the food and beverage industry and as a fragrance component in various consumer products. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability testing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like esters in complex matrices.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound.

Principle of the Method

The analysis involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The sample is first diluted in a suitable solvent and injected into the GC system. In the GC, the compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern, is used for identification. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or liquid flavor formulations, a simple dilution is often sufficient. For solid or semi-solid matrices like food products, an extraction step is necessary.

a. Liquid Samples (e.g., Beverages, Liquid Flavorings)

  • Allow the sample to reach room temperature.

  • Vortex the sample to ensure homogeneity.

  • Using a calibrated pipette, transfer 1.0 mL of the sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as dichloromethane or hexane.

  • Mix thoroughly.

  • Filter the diluted sample through a 0.45 µm syringe filter into a 2 mL GC vial.

b. Solid and Semi-Solid Samples (e.g., Confectionery, Baked Goods)

  • Homogenize a representative portion of the sample.

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of dichloromethane.

  • Vortex for 5 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (dichloromethane layer) to a clean tube.

  • Filter the extract through a 0.45 µm syringe filter into a 2 mL GC vial.

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-300 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

3. Calibration Standards

Prepare a series of calibration standards by diluting a stock solution of this compound in dichloromethane. A typical concentration range for flavor analysis can be from 1 to 100 µg/mL.[2]

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound into a 100 mL volumetric flask and dilute to the mark with dichloromethane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare working standards with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Transfer each working standard to a separate 2 mL GC vial.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate based on the Kovats retention index of a close structural isomer, pentyl butyrate, on a DB-5 column.[3] The characteristic ions are based on the typical fragmentation patterns of butanoate esters.

Parameter Value
Compound Name This compound
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Estimated Retention Time ~10.5 - 11.5 min
Quantification Ion (m/z) 71
Qualifier Ions (m/z) 43, 56, 89

Calibration Curve Data

A calibration curve should be generated by plotting the peak area of the quantification ion (m/z 71) against the concentration of the calibration standards. The linearity of the curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995.

Concentration (µg/mL) Peak Area (Arbitrary Units)
150,000
5250,000
10500,000
251,250,000
502,500,000
1005,000,000
≥ 0.995

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution (Liquid Sample) Sample->Dilution Extraction Extraction (Solid Sample) Sample->Extraction Filtration Filtration Dilution->Filtration Extraction->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Identification Compound Identification TIC->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Flow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_quantification Quantification cluster_validation Result Validation Raw_Data Raw GC-MS Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Library_Search Mass Spectral Library Search Raw_Data->Library_Search Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Qualifier_Ions Qualifier Ion Ratio Check Library_Search->Qualifier_Ions Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Concentration_Calc->Qualifier_Ions Final_Result Validated Result Qualifier_Ions->Final_Result

References

Application Note: Quantification of 3-Methylpentyl Butyrate in Solution using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Methylpentyl butyrate in a solution using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an ester known for its characteristic fruity aroma. Accurate quantification of this compound in various solutions is crucial for quality control in the food and fragrance industries, as well as for research and development purposes. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers a robust and sensitive method for the separation and quantification of volatile compounds like this compound. This application note outlines a complete protocol, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This protocol is based on established methods for ester quantification by GC-MS, ensuring high accuracy and reproducibility.[1][2]

Materials and Reagents
  • This compound: (Purity ≥ 98%)

  • Internal Standard (IS): Methyl nonanoate or a similar compound not present in the sample matrix.

  • Solvent: Hexane or ethyl acetate (GC grade, ≥ 99% purity).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Micropipettes and tips

  • Vortex mixer

Instrumentation

A Gas Chromatograph equipped with a Mass Spectrometer detector is required. The following are representative instrument conditions.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm film thickness)[3]
Carrier GasHelium at a constant flow rate of 1 mL/min
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on concentration)
Oven ProgramInitial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan for confirmation
Quantifier Ion (SIM) To be determined from the mass spectrum of this compound (e.g., a prominent and specific fragment ion)
Qualifier Ions (SIM) To be determined from the mass spectrum of this compound (e.g., two other characteristic fragment ions)
Standard and Sample Preparation

2.3.1. Preparation of Stock Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Methyl nonanoate) and dissolve it in 10 mL of hexane in a volumetric flask.

2.3.2. Preparation of Calibration Standards

Prepare a series of calibration standards by serial dilution of the this compound stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

Table 2: Preparation of Calibration Standards

Standard LevelConcentration of this compound (µg/mL)Volume of Stock (µL)Volume of IS Stock (µL)Final Volume with Hexane (mL)
111010010
255010010
31010010010
42525010010
55050010010
6100100010010

2.3.3. Sample Preparation

  • Accurately transfer 1 mL of the sample solution into a 10 mL volumetric flask.

  • Add 100 µL of the 1000 µg/mL internal standard stock solution.

  • Bring the volume to 10 mL with hexane.

  • Vortex the solution for 30 seconds.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared calibration standards into the GC-MS. For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.

  • Quantification: Inject the prepared sample into the GC-MS. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Use the equation from the calibration curve to determine the concentration of this compound in the prepared sample.

  • Final Concentration: Calculate the original concentration of this compound in the sample by accounting for the dilution factor used during sample preparation.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the quantification process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Analyte & IS) cal_std Prepare Calibration Standards stock_sol->cal_std sample_prep Prepare Sample (Dilution & IS Spiking) stock_sol->sample_prep gcms_analysis GC-MS Analysis cal_std->gcms_analysis sample_prep->gcms_analysis peak_integration Peak Integration & Area Ratio Calculation gcms_analysis->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Sample peak_integration->quantification cal_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship A Known Concentration (Calibration Standards) B Instrument Response (Peak Area) A->B generates C Calibration Curve (Response vs. Concentration) B->C establishes E Quantified Result B->E via C->E determines D Unknown Concentration (Sample) D->B produces

Caption: Logical relationship for quantitative analysis.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the quantification of this compound in solution using GC-MS. Adherence to these guidelines for sample preparation, instrument setup, and data analysis will ensure accurate and reproducible results, which are essential for quality assessment and research applications.

References

Application Note: Chiral Separation of 3-Methylpentyl Butyrate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a strategic approach for the development of an HPLC method for the chiral separation of 3-methylpentyl butyrate enantiomers. Due to the absence of a specific established method in the reviewed literature, this document provides a comprehensive protocol for screening common chiral stationary phases (CSPs) and optimizing the separation conditions. The proposed methodologies are based on established principles of chiral chromatography and successful separations of structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to resolve and quantify the enantiomers of this compound.

Introduction

Chirality is a critical consideration in the pharmaceutical, agrochemical, and fragrance industries, as enantiomers of the same compound can exhibit significantly different biological activities.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers.[1][3][4] The selection of an appropriate CSP and mobile phase is paramount for achieving successful chiral resolution.[5][6] This document outlines a systematic approach to developing a robust HPLC method for the enantioselective separation of this compound.

Experimental Approach

A screening approach using a variety of common and versatile chiral stationary phases is recommended to identify the most effective column for separating the enantiomers of this compound. Polysaccharide-based and Pirkle-type columns are excellent starting points due to their broad applicability in resolving a wide range of chiral compounds.[2][4][7]

Recommended Chiral Stationary Phases for Initial Screening:
  • Polysaccharide-based:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)

  • Pirkle-type (Brush-type):

    • (S,S)-Whelk-O® 1 (covalently bonded)

Initial Screening Conditions

The initial screening will be performed under normal-phase conditions, which are commonly successful for the separation of non-polar and moderately polar compounds like esters.

Table 1: Proposed Initial HPLC Screening Parameters

ParameterCondition
Columns Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)(S,S)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm (or appropriate low wavelength for esters)
Injection Vol. 10 µL
Sample Conc. 1 mg/mL in mobile phase

Detailed Experimental Protocol

This protocol outlines the steps for preparing the necessary solutions and operating the HPLC system for the chiral separation of this compound enantiomers.

Materials and Reagents
  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC system with UV detector

  • Chiral HPLC columns as specified in Table 1.

Preparation of Mobile Phase
  • For a 1 L volume of the 90:10 (v/v) n-Hexane/IPA mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

  • Combine the solvents in a clean, dry solvent reservoir bottle.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of racemic this compound.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of the mobile phase to dissolve the standard.

  • Once dissolved, fill the flask to the mark with the mobile phase to achieve a final concentration of 1 mg/mL.

  • Mix the solution thoroughly.

HPLC System Setup and Operation
  • Install the selected chiral column into the HPLC column compartment.

  • Set the column temperature to 25 °C.

  • Purge the HPLC pump with the prepared mobile phase to ensure a stable baseline.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed on the detector.

  • Set the UV detector wavelength to 210 nm.

  • Inject 10 µL of the prepared standard solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).

  • Record the chromatogram and note the retention times of any eluted peaks.

Method Optimization

If the initial screening does not provide adequate separation (resolution < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to IPA (e.g., 95:5, 80:20). A lower percentage of the alcohol modifier (IPA) will generally increase retention times and may improve resolution.

  • Alcohol Modifier: Substitute IPA with other alcohols such as ethanol or n-butanol, as this can alter the chiral recognition mechanism.

  • Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to potentially increase the number of theoretical plates and improve resolution.

  • Temperature: Adjust the column temperature (e.g., 15 °C or 35 °C) as temperature can influence the thermodynamics of the chiral recognition process.

Expected Results

The goal of this method development is to achieve baseline separation of the two enantiomers of this compound. The following table provides an example of the type of data that should be collected and evaluated for a successful separation.

Table 2: Example Data for a Successful Chiral Separation

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.5 min10.2 min
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) 12,00013,500
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Selectivity (α) \multicolumn{2}{c}{1.2}

Visual Representation of the Experimental Workflow

The following diagram illustrates the logical workflow for the development of the chiral separation method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_mp Prepare Mobile Phase (n-Hexane/IPA) setup HPLC System Setup (Column, Temp, Flow Rate) prep_mp->setup prep_std Prepare Standard Solution (1 mg/mL this compound) inject Inject Sample prep_std->inject equilibrate Equilibrate Column setup->equilibrate equilibrate->inject run Acquire Data inject->run eval Evaluate Resolution (Rs) run->eval decision Rs > 1.5? eval->decision optimize Optimize Method: - Mobile Phase Ratio - Alcohol Modifier - Flow Rate - Temperature decision->optimize No final Final Method decision->final Yes optimize->setup

Caption: Workflow for HPLC method development for chiral separation.

Conclusion

This application note provides a structured and detailed protocol for developing an effective HPLC method for the chiral separation of this compound enantiomers. By systematically screening a selection of robust chiral stationary phases and optimizing the chromatographic conditions, researchers can achieve the desired enantioselective resolution. The outlined workflow and experimental parameters serve as a comprehensive guide for scientists and professionals in the field of chiral analysis.

References

Application Notes and Protocols: 3-Methylpentyl Butyrate as a Flavor Standard in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylpentyl butyrate (also known as 3-methylpentyl butanoate) is an ester that, based on the characteristics of structurally similar compounds, is anticipated to possess a fruity and sweet aroma profile. While not a widely documented flavor standard, its potential application in food science lies in its use as a reference for specific fruity, green, and sweet notes, particularly those reminiscent of apple, pear, and banana. These application notes provide a theoretical framework and practical protocols for researchers and scientists interested in exploring the use of this compound as a flavor standard in sensory analysis and product development. The information presented is based on established principles of flavor chemistry and sensory science, with data from analogous compounds used to infer the likely properties of this compound where specific data is unavailable.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Esters

PropertyThis compound3-Methylpentyl Acetate3-Methylpentyl PropionateEthyl Butyrate
IUPAC Name 3-methylpentyl butanoate3-methylpentyl acetate3-methylpentyl propanoateethyl butanoate
CAS Number 84254-83-135897-13-389378-57-4105-54-4
Molecular Formula C10H20O2C8H16O2C9H18O2C6H12O2
Molecular Weight ( g/mol ) 172.26144.21158.24116.16
Boiling Point (°C) Not availableest. 164est. 181121
Odor Threshold Not availableNot availableNot available0.015 ppm[1]

Table 2: Comparative Sensory Profile of 3-Methylpentyl Esters

Flavor/Aroma Descriptor3-Methylpentyl Acetate[2]3-Methylpentyl Propionate[3]Inferred Profile for this compound
Primary Fruity, SweetFruity, SweetFruity, Sweet
Secondary Banana, Apple, Green, PearApple, Banana, Green, TropicalApple, Pear, Banana, Green, potentially with buttery/cheesy undertones from the butyrate moiety.
Tertiary Fresh, Herbal, Floral, EtherealPineapple, Floral, Pear, WineyTropical, Floral

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test for Difference Testing

Objective: To determine if a perceptible difference exists between a sample containing this compound and a control.

Materials:

  • This compound solution (concentration to be determined based on preliminary sensory tests)

  • Control sample (e.g., base food product without the flavor standard)

  • Identical, odor-free sample cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

  • Sensory booths with controlled lighting and temperature[4]

Procedure:

  • Sample Preparation: Prepare two identical samples (A) and one different sample (B), where one is the control and the other contains this compound. The concentration of this compound should be determined in preliminary trials to be near the recognition threshold.

  • Presentation: Present three coded samples to each panelist. Two samples are identical, and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[5]

  • Evaluation: Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial table or chi-squared test. A significantly higher number of correct identifications than would be expected by chance (one-third) indicates a perceptible difference.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the aroma-active properties of this compound in a sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Appropriate GC column (e.g., polar or non-polar capillary column, depending on the sample matrix).

  • Helium as carrier gas.

  • Sample containing this compound.

  • Trained sensory assessors for olfactometry.

Procedure:

  • Sample Preparation: Extract the volatile compounds from the sample using a suitable method such as solid-phase microextraction (SPME) or solvent extraction.

  • GC-MS Analysis: Inject the extracted volatiles into the GC-MS system. The effluent from the GC column is split between the MS detector and the olfactometry port.[6][7]

  • Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.

  • Data Correlation: Correlate the retention times of the detected odors from the olfactometry with the peaks from the MS detector to identify the compound responsible for the aroma.

  • Aroma Profile: The resulting data provides an "aromagram" which profiles the aroma-active compounds in the sample, including the contribution of this compound.

Protocol 3: Synthesis of this compound (Fischer Esterification)

Objective: To synthesize this compound for use as a flavor standard. This protocol is a general method for ester synthesis and should be performed by qualified chemists.

Materials:

  • 3-Methylpentan-1-ol

  • Butyric acid

  • Strong acid catalyst (e.g., sulfuric acid)

  • An organic solvent (e.g., toluene) to facilitate water removal

  • Dean-Stark apparatus

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-methylpentan-1-ol and butyric acid. Add a catalytic amount of sulfuric acid and the organic solvent.

  • Esterification: Attach the flask to a Dean-Stark apparatus and a condenser. Heat the mixture to reflux with stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Workup: After the reaction is complete (as determined by the cessation of water collection), cool the mixture. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted butyric acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized ester using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Olfactory Signaling Pathway for Ester Perception

Olfactory_Signaling_Pathway cluster_air Nasal Cavity Airspace cluster_neuron Olfactory Receptor Neuron Odorant This compound (Odorant Molecule) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylate Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel 5. Opening Depolarization Depolarization Ion_Channel->Depolarization 6. Influx Ca_Na Ca2+, Na+ Ca_Na->Ion_Channel Signal Signal to Brain Depolarization->Signal 7. Action Potential

Caption: Olfactory signal transduction pathway for ester perception.

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define_Objective Define Objective (e.g., Difference Test) Select_Panel Select & Train Panelists Define_Objective->Select_Panel Prep_Samples Prepare & Code Samples Select_Panel->Prep_Samples Present_Samples Present Samples to Panelists (Randomized Order) Prep_Samples->Present_Samples Panelist_Eval Panelist Evaluation Present_Samples->Panelist_Eval Palate_Cleanse Palate Cleansing Panelist_Eval->Palate_Cleanse Collect_Data Collect Data Panelist_Eval->Collect_Data Palate_Cleanse->Panelist_Eval for multiple samples Stat_Analysis Statistical Analysis (e.g., Chi-Squared) Collect_Data->Stat_Analysis Interpret_Results Interpret Results Stat_Analysis->Interpret_Results

Caption: General workflow for conducting sensory evaluation tests.

Logical Relationship for Instrumental and Sensory Analysis

Analysis_Relationship cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis Food_Product Food Product with Flavor Profile Extraction Volatile Extraction (e.g., SPME) Food_Product->Extraction Sensory_Panel Human Sensory Panel Food_Product->Sensory_Panel GC_O GC-Olfactometry Extraction->GC_O GC_MS GC-Mass Spectrometry Extraction->GC_MS Correlation Correlation & Interpretation GC_O->Correlation Chem_ID Chemical Identification & Quantification GC_MS->Chem_ID Chem_ID->Correlation Descriptive_Analysis Descriptive Analysis Sensory_Panel->Descriptive_Analysis Flavor_Profile Flavor Profile (Descriptors & Intensity) Descriptive_Analysis->Flavor_Profile Flavor_Profile->Correlation

Caption: Relationship between instrumental and sensory analysis in flavor research.

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 3-Methylpentyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylpentyl butyrate is a volatile ester compound that contributes to the characteristic aroma and flavor profiles of various fruits and fermented beverages. Accurate and sensitive quantification of this compound is crucial in food science, quality control, and flavor and fragrance development. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a simple, solvent-free, and sensitive method for the analysis of this compound in diverse and complex matrices. This application note provides a detailed protocol and performance data for the analysis of this compound using SPME-GC-MS.

Principle of SPME

Solid-Phase Microextraction is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample.[1] The extraction can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample (Headspace SPME).[1] The analytes partition between the sample matrix and the fiber coating until equilibrium is reached.[2] Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and analysis.[3] Headspace SPME is particularly advantageous for the analysis of volatile compounds like this compound from complex matrices, as it minimizes matrix effects.[4][5]

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar fiber suitable for volatile esters).

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Reagents: this compound standard, Sodium chloride (NaCl), Deionized water.

Standard Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards in the desired matrix (e.g., deionized water, synthetic wine) to cover the expected concentration range of the samples.

SPME Procedure (Headspace)
  • Sample Preparation: Place a defined volume (e.g., 5 mL) of the liquid sample or a known weight of the solid sample into a 20 mL vial. For quantitative analysis, add a known amount of an appropriate internal standard. To enhance the extraction of polar volatiles, "salting out" can be employed by adding a saturated solution of NaCl.[4][6]

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[4]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) while maintaining the equilibration temperature. Agitation of the sample during extraction can improve efficiency.

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specific time (e.g., 2-5 minutes) in splitless mode.

GC-MS Parameters
  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Data Presentation

The following tables summarize typical quantitative data for the analysis of volatile esters using SPME-GC-MS. These values are indicative and may vary depending on the specific matrix and instrumentation.

Table 1: Method Validation Parameters for Volatile Ester Analysis by SPME-GC-MS

ParameterTypical RangeReference
Linearity (R²)> 0.99[2][7]
Limit of Detection (LOD)0.01 - 1 µg/L[2]
Limit of Quantification (LOQ)0.02 - 5 µg/L[2]
Recovery80 - 110%[7]
Precision (RSD)< 15%[7]

Table 2: Limits of Quantification (LOQ) for Selected Esters in Food and Beverage Matrices

CompoundMatrixLOQ (µg/L)Reference
Ethyl HexanoateWine1.5[8]
Isoamyl AcetateBeer0.5[2]
Ethyl ButyrateFruit Juice2.0[9]
Ethyl OctanoateWine1.0[8]

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Vial Transfer to 20 mL Vial Sample->Vial Salt Add NaCl (Optional) Vial->Salt InternalStandard Add Internal Standard Salt->InternalStandard Equilibrate Equilibrate Headspace (e.g., 40-60°C) InternalStandard->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Logical_Relationships Analyte This compound (Volatile Ester) Extraction_Efficiency Extraction Efficiency Analyte->Extraction_Efficiency Properties influence SPME_Fiber SPME Fiber (e.g., DVB/CAR/PDMS) SPME_Fiber->Extraction_Efficiency Determines affinity Extraction_Temp Extraction Temperature Extraction_Temp->Extraction_Efficiency Affects partitioning Extraction_Time Extraction Time Extraction_Time->Extraction_Efficiency Affects equilibrium Salting_Out Salting Out (NaCl) Salting_Out->Extraction_Efficiency Increases volatility Sensitivity Method Sensitivity Extraction_Efficiency->Sensitivity Directly impacts

References

Application Note: Enzymatic Kinetic Studies of 3-Methylpentyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methylpentyl butyrate is a valuable ester used in the food, fragrance, and pharmaceutical industries for its characteristic fruity aroma. Enzymatic synthesis of such esters using lipases offers a green and sustainable alternative to traditional chemical methods, providing high specificity and milder reaction conditions. Understanding the kinetic parameters of this enzymatic reaction is crucial for process optimization, reactor design, and maximizing product yield. This note details the methodology to determine key kinetic constants such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), as well as inhibition constants (K_i).

Data Presentation

The kinetic parameters for the lipase-catalyzed synthesis of butyrate esters are essential for understanding the enzyme's affinity for its substrates and the overall efficiency of the reaction. The following table summarizes representative kinetic data from the synthesis of isoamyl butyrate, which serves as a reliable model for the synthesis of this compound due to the structural similarity of the alcohol substrates.[1][2]

Table 1: Apparent Kinetic Parameters for Lipase-Catalyzed Isoamyl Butyrate Synthesis [1][2]

ParameterValueUnitDescription
V_max11.72µmol/min/mgMaximum reaction velocity
K_m (Butyric Acid)0.00303MMichaelis-Menten constant for butyric acid
K_m (Isoamyl Alcohol)0.00306MMichaelis-Menten constant for isoamyl alcohol
K_i (Butyric Acid)1.05MInhibition constant for butyric acid
K_i (Isoamyl Alcohol)6.55MInhibition constant for isoamyl alcohol

Note: These values are for the synthesis of isoamyl butyrate and should be considered as starting points for the kinetic analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Immobilized Lipase (e.g., from Candida antarctica lipase B, Novozym 435)

  • 3-Methylpentanol (Substrate A)

  • Butyric Acid (Substrate B)

  • n-Hexane (Solvent)

  • Anhydrous Sodium Sulfate

  • Internal Standard for GC analysis (e.g., decane)

  • Phosphate Buffer (for enzyme washing/conditioning if necessary)

Equipment
  • Orbital Shaker Incubator

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Thermostatically controlled reaction vessels (e.g., screw-capped vials)

  • Micropipettes

  • Vortex Mixer

  • Centrifuge

Experimental Workflow for Kinetic Studies

The following diagram illustrates the workflow for the enzymatic kinetic study of this compound synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_enzyme Enzyme Preparation (Immobilized Lipase) reaction_setup Reaction Setup (Varying Substrate Concentrations) prep_enzyme->reaction_setup prep_substrates Substrate & Solvent Preparation (3-Methylpentanol, Butyric Acid, n-Hexane) prep_substrates->reaction_setup incubation Incubation (Controlled Temperature & Agitation) reaction_setup->incubation sampling Periodic Sampling incubation->sampling sample_prep Sample Preparation (Dilution, Addition of Internal Standard) sampling->sample_prep gc_analysis GC-FID Analysis (Quantification of this compound) sample_prep->gc_analysis calc_rate Initial Rate Calculation gc_analysis->calc_rate plot_kinetics Lineweaver-Burk or Non-linear Regression Plotting calc_rate->plot_kinetics det_params Determination of Kinetic Parameters (Km, Vmax, Ki) plot_kinetics->det_params G cluster_reactants Reactants cluster_products Products E Lipase (E) E_BA E-Butyric Acid E->E_BA + E_Acyl Acyl-Enzyme (E-Acyl) E_BA->E_Acyl - Water E_Acyl_MP E-Acyl-3-Methylpentanol E_Acyl->E_Acyl_MP + 3-Methylpentanol E_MPB E-3-Methylpentyl Butyrate E_Acyl_MP->E_MPB E_MPB->E - this compound BA Butyric Acid BA->E_BA + MP 3-Methylpentanol MP->E_Acyl_MP + Water Water MPB This compound

References

Application Note: Derivatization of 3-Methylpentyl Butyrate for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details two robust protocols for the derivatization of 3-methylpentyl butyrate to enhance its analysis by gas chromatography (GC). While this compound can be analyzed directly, derivatization is employed to confirm its identity by analyzing its constituent carboxylic acid and alcohol. This is particularly useful in complex matrices or for metabolic studies. The protocols described are: 1) a one-step acid-catalyzed transesterification to form methyl butyrate, and 2) a two-step saponification followed by esterification. These methods convert the parent ester into smaller, more volatile derivatives (specifically, methyl butyrate), which can improve chromatographic peak shape and allow for confirmation of the butyrate moiety.

Principle of Derivatization

For esters like this compound, derivatization typically involves cleaving the ester bond to analyze its fundamental components: butyric acid and 3-methylpentan-1-ol. The butyric acid is subsequently converted into a more volatile and chromatographically stable form, most commonly a methyl ester (methyl butyrate). This process is essential for confirming the identity of the original compound.

Two primary methods are employed:

  • Transesterification: A single-step reaction where the ester is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as Boron Trifluoride (BF₃), to produce a new, more volatile ester (methyl butyrate) and the corresponding alcohol (3-methylpentan-1-ol).[1][2][3]

  • Saponification followed by Esterification: A two-step process that begins with the hydrolysis of the ester using a strong base (saponification) to yield a carboxylate salt and an alcohol.[4][5] The salt is then acidified and esterified to form the final methyl ester derivative.[4][6]

Experimental Protocols

Protocol 1: One-Step Transesterification using Boron Trifluoride-Methanol

This method utilizes BF₃-Methanol as a catalyst for the direct transesterification of this compound to methyl butyrate.[6][7]

Reagents and Materials:

  • This compound sample

  • Boron Trifluoride (BF₃) in Methanol, 12-14% w/w

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 5-10 mL reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Procedure:

  • Accurately weigh 1-20 mg of the sample containing this compound into a reaction vial.

  • Add 2 mL of 12% BF₃-Methanol reagent to the vial.

  • Securely cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[6]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes to extract the methyl esters into the hexane layer.[6]

  • Allow the layers to separate. If necessary, centrifuge briefly to achieve a clean separation.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The dried hexane extract, containing methyl butyrate, is now ready for GC analysis.

Protocol 2: Two-Step Saponification and Esterification

This protocol first hydrolyzes the ester to its salt and then converts the salt to methyl butyrate.

Reagents and Materials:

  • This compound sample

  • 0.5 M Sodium Hydroxide (NaOH) in Methanol

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Methanol (GC grade)

  • Hexane (GC grade)

  • Deionized water

  • Reaction vials, heating block, vortex mixer, pipettes

Procedure:

Step A: Saponification

  • Place 1-20 mg of the sample into a reaction vial.

  • Add 2 mL of 0.5 M methanolic NaOH.

  • Cap the vial and heat at 80°C for 10 minutes to ensure complete hydrolysis of the ester into sodium butyrate and 3-methylpentan-1-ol.[5]

  • Cool the reaction mixture to room temperature.

Step B: Esterification

  • Neutralize the cooled mixture by adding a small amount of concentrated HCl or H₂SO₄ dropwise until the solution is acidic (check with pH paper). This converts the sodium butyrate to free butyric acid.

  • Add 2 mL of methanol to the acidified mixture. The acid from the previous step will catalyze the esterification.

  • Cap the vial and heat at 60°C for 15 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 1-2 minutes to extract the methyl butyrate.

  • Transfer the upper hexane layer to a clean vial and dry with anhydrous sodium sulfate.

  • The sample is ready for GC analysis.

Data Presentation

Derivatization results in products with different retention times (RT) compared to the parent compound, which can be used for identification. The following table presents expected GC retention times for the parent compound and its derivatives under typical GC conditions.

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected Relative RT
Methyl ButyrateC₅H₁₀O₂102.13102.31.0 (Early Eluting)
3-Methylpentan-1-olC₆H₁₄O102.17152.01.5
This compoundC₁₀H₂₀O₂172.26191.52.5 (Late Eluting)

Table 1: Physicochemical properties and expected relative GC retention times of this compound and its derivatization products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

Transesterification_Workflow Transesterification Workflow Sample 1. Sample (this compound) Reagent 2. Add BF3-Methanol Sample->Reagent Heat 3. Heat (60°C, 10 min) Reagent->Heat Extract 4. Add H2O & Hexane Vortex Heat->Extract Separate 5. Separate Layers Extract->Separate Dry 6. Dry Hexane Layer (Na2SO4) Separate->Dry Analysis 7. GC Analysis (Methyl Butyrate) Dry->Analysis

Caption: Workflow for one-step transesterification.

Saponification_Esterification_Workflow Saponification & Esterification Workflow cluster_sap Saponification cluster_est Esterification cluster_ext Extraction & Analysis Sample 1. Sample AddBase 2. Add Methanolic NaOH Sample->AddBase Heat1 3. Heat (80°C) AddBase->Heat1 Cool1 4. Cool Heat1->Cool1 Acidify 5. Acidify (HCl) Cool1->Acidify AddMeOH 6. Add Methanol Acidify->AddMeOH Heat2 7. Heat (60°C) AddMeOH->Heat2 Cool2 8. Cool Heat2->Cool2 Extract 9. Add H2O & Hexane Cool2->Extract Dry 10. Dry Hexane Layer Extract->Dry Analysis 11. GC Analysis Dry->Analysis

Caption: Workflow for two-step saponification and esterification.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylpentyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Methylpentyl Butyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and lipase-catalyzed esterification. Fischer-Speier esterification involves the reaction of 3-methyl-1-pentanol with butyric acid in the presence of a strong acid catalyst. Lipase-catalyzed esterification is an enzymatic method that offers milder reaction conditions and high specificity.

Q2: My yield of this compound is consistently low. What are the common causes?

A2: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Other factors include incomplete reaction, suboptimal reaction temperature, insufficient catalyst, or loss of product during workup and purification. For enzymatic synthesis, low yield can result from enzyme inhibition, incorrect temperature, or a non-optimal solvent system.

Q3: What is the role of the acid catalyst in Fischer-Speier esterification, and which one should I use?

A3: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] While both are effective, sulfuric acid is a strong dehydrating agent which helps to remove water and drive the reaction forward.

Q4: Can I use a different synthesis method if Fischer-Speier esterification is not providing the desired results?

A4: Yes, lipase-catalyzed esterification is an excellent alternative. This method uses an enzyme (a lipase) to catalyze the reaction, often in an organic solvent. It can be more selective and operate under milder conditions, which can be advantageous for sensitive substrates. Transesterification, the reaction of an ester with an alcohol, is another potential route.

Q5: How can I effectively remove the water byproduct in Fischer-Speier esterification to improve the yield?

A5: There are several methods to remove water and drive the equilibrium towards the product. One common method is to use a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. Alternatively, using a large excess of one of the reactants (usually the less expensive one) or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also shift the equilibrium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is refluxed at the appropriate temperature for an adequate duration (typically 1-2 hours for Fischer esterification). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inactive or insufficient catalyst.Use a fresh, concentrated acid catalyst. Ensure the correct catalytic amount is used (typically a small percentage of the total reactant moles).
For enzymatic synthesis, the lipase may be inactive or inhibited.Ensure the correct pH and temperature for the specific lipase are maintained. Avoid substrate or product inhibition by controlling their concentrations.
Product is Contaminated with Starting Materials Incomplete reaction.Increase the reaction time or temperature. Consider using a Dean-Stark trap to remove water and drive the reaction to completion.
Inefficient purification.During the workup, ensure thorough washing with sodium bicarbonate solution to remove unreacted butyric acid. Follow with a brine wash and proper drying of the organic layer.
Formation of a Side Product with a Lower Boiling Point Dehydration of 3-methyl-1-pentanol.The strong acid catalyst can cause the elimination of water from the alcohol, leading to the formation of alkenes (e.g., 3-methyl-1-pentene). Use a milder acid catalyst or lower the reaction temperature.
Product Emulsion During Workup Formation of soaps due to reaction of butyric acid with the basic wash.Add a saturated solution of sodium chloride (brine) to break up the emulsion. Allow the layers to separate for a longer period.
Low Yield After Purification Loss of product during transfer and extraction steps.Ensure careful transfer of liquids between flasks and the separatory funnel. Perform multiple extractions with the organic solvent to maximize product recovery.
Product volatility.This compound is volatile. Be mindful of this during solvent removal (e.g., rotary evaporation) and use appropriate temperature and pressure settings.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Esterification Yield (Fischer-Speier)
Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)CatalystYield (%)Reference
Acetic AcidEthanol1:1Acid Catalyst65[2]
Acetic AcidEthanol1:10Acid Catalyst97[2]
Butyric AcidButanol1:2.41Aspergillus niger Lipase~60 (after 5h)[3]

Note: Data for analogous esterifications are presented to illustrate general trends.

Table 2: Optimization of Lipase-Catalyzed Butyrate Synthesis
Ester SynthesizedLipase SourceTemperature (°C)Molar Ratio (Vinyl Butyrate:Alcohol)Incubation Time (h)Yield (%)Reference
Methyl ButyrateAspergillus fumigatus402:21686[3]
Isoamyl ButyrateThermomyces lanuginosusOptimizedOptimized396[4]
Butyl ButyrateCandida rugosa452:1393.9[5]

Experimental Protocols

Fischer-Speier Esterification of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of isopentyl acetate and should be optimized for this compound.[6]

Materials:

  • 3-methyl-1-pentanol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Boiling chips

Procedure:

  • In a clean, dry round-bottom flask, combine 3-methyl-1-pentanol and a molar excess of butyric acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.

  • Add a few boiling chips to the flask.

  • Assemble a reflux apparatus and heat the mixture to a gentle reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Add water to the separatory funnel, shake gently, and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Wash the organic layer with 5% sodium bicarbonate solution to neutralize any unreacted acid. Vent the separatory funnel frequently to release any pressure from CO₂ evolution. Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated brine solution.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude ester by distillation to obtain the final product.

  • Calculate the percent yield.

Lipase-Catalyzed Synthesis of this compound

Materials:

  • 3-methyl-1-pentanol

  • Butyric acid or a butyrate ester for transesterification (e.g., ethyl butyrate)

  • Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)

  • Organic solvent (e.g., hexane, heptane)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., screw-capped flask)

Procedure:

  • To a reaction vessel, add the organic solvent, 3-methyl-1-pentanol, and butyric acid (or butyrate ester).

  • Add the immobilized lipase to the mixture.

  • If desired, add molecular sieves to remove water produced during the reaction.

  • Seal the vessel and place it in an orbital shaker or on a magnetic stirrer at the optimal temperature for the chosen lipase (typically 30-60°C).

  • Allow the reaction to proceed for the desired time (can range from a few hours to over 24 hours). Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).

  • Once the reaction has reached the desired conversion, separate the immobilized lipase by filtration. The lipase can often be washed and reused.

  • The product can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by distillation if necessary.

Visualizations

Fischer_Esterification_Workflow Reactants 3-methyl-1-pentanol + Butyric Acid Catalyst H₂SO₄ Catalyst Reactants->Catalyst Add Reflux Reflux (1-2 hours) Catalyst->Reflux Workup Workup: - Water Wash - NaHCO₃ Wash - Brine Wash Reflux->Workup Cool & Transfer Drying Drying (Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Fischer-Speier Esterification Workflow

Lipase_Catalyzed_Workflow Substrates 3-methyl-1-pentanol + Butyric Acid/Ester Solvent Organic Solvent (e.g., Hexane) Substrates->Solvent Dissolve Enzyme Immobilized Lipase Solvent->Enzyme Add Incubation Incubation with Shaking (Optimal Temperature) Enzyme->Incubation Filtration Filtration to Remove Lipase Incubation->Filtration Isolation Solvent Removal (Rotary Evaporation) Filtration->Isolation Product This compound Isolation->Product

Lipase-Catalyzed Esterification Workflow

Troubleshooting_Logic Start Low Yield of This compound Check_Reaction Check Reaction Completion (e.g., by TLC/GC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase Reaction Time/Temp or Add Dehydrating Agent Incomplete->Increase_Time_Temp Check_Workup Review Workup & Purification Complete->Check_Workup Workup_Loss Product Loss During Extraction/Distillation Check_Workup->Workup_Loss Inefficient Side_Reaction Check for Side Products (e.g., by GC-MS) Check_Workup->Side_Reaction Efficient Optimize_Workup Optimize Extraction & Distillation Conditions Workup_Loss->Optimize_Workup Alkene Alkene Formation (Dehydration) Side_Reaction->Alkene Present Modify_Catalyst Use Milder Catalyst or Lower Temperature Alkene->Modify_Catalyst

Troubleshooting Logic for Low Yield

References

Side reactions and byproducts in 3-Methylpentyl butyrate esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-methylpentyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the esterification of 3-methylpentanol with butyric acid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:

    • Use Excess Reactant: Employ a large excess of one of the reactants, typically the less expensive one (in this case, likely 3-methylpentanol).[1][2] A 10-fold excess of the alcohol can significantly increase the ester yield.[2]

    • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.[3][4] Use a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene.[2][5] Alternatively, adding a drying agent can also be effective.

  • Suboptimal Catalyst:

    • Catalyst Choice: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[5]

    • Catalyst Concentration: Ensure you are using a catalytic amount. Too much acid can promote side reactions.

  • Reaction Time and Temperature:

    • Insufficient Time: Fischer esterification can be slow.[1] Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Incorrect Temperature: The reaction is typically conducted at reflux.[5] Ensure the temperature is appropriate for the solvent being used to maintain a steady reflux.

Issue 2: Presence of Significant Byproducts in the Final Product

Possible Byproducts and Mitigation Strategies:

  • Dehydration of 3-Methylpentanol (Alkene Formation): Secondary alcohols like 3-methylpentanol are prone to dehydration under acidic conditions, especially at higher temperatures, leading to the formation of various isomers of 3-methyl-2-pentene and 3-methyl-1-pentene.

    • Control Temperature: Avoid excessively high temperatures. Maintain a gentle reflux.

    • Milder Catalyst: Consider using a milder acid catalyst or a solid acid catalyst which can be less prone to causing dehydration.

  • Ether Formation: Acid-catalyzed dehydration of alcohols can also lead to the formation of di(3-methylpentyl) ether. This is more common with primary alcohols but can occur with secondary alcohols.

    • Control Reactant Ratios: Using a large excess of the carboxylic acid relative to the alcohol can disfavor the bimolecular dehydration of the alcohol that leads to ether formation. However, this is often less practical than using an excess of the alcohol.

    • Reaction Conditions: Lower temperatures and shorter reaction times can help minimize ether formation.

  • Unreacted Starting Materials: The presence of unreacted 3-methylpentanol and butyric acid indicates an incomplete reaction. Refer to the solutions for "Low Yield" to address this.

Issue 3: Difficulty in Product Purification

Problem and Recommended Solutions:

  • Separating Ester from Byproducts: The boiling points of the desired ester, unreacted alcohol, and potential alkene byproducts may be close, making simple distillation challenging.

    • Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation.

    • Chromatography: Column chromatography is an effective method for separating the ester from impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Removing Acidic Impurities: Residual butyric acid and the acid catalyst need to be removed.

    • Aqueous Workup: Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components.[5][6] Follow this with a wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the Fischer esterification of 3-methylpentanol and butyric acid?

The two main side reactions are the acid-catalyzed dehydration of 3-methylpentanol to form alkenes (3-methyl-1-pentene and 3-methyl-2-pentene) and the formation of di(3-methylpentyl) ether through bimolecular dehydration of the alcohol.

Q2: What is the role of the acid catalyst in this reaction?

The acid catalyst protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 3-methylpentanol.[1] It also facilitates the departure of water as a leaving group.

Q3: How can I monitor the progress of the reaction?

You can monitor the reaction using Gas Chromatography (GC) by observing the disappearance of the starting materials and the appearance of the product peak. Thin Layer Chromatography (TLC) can also be used, visualizing the spots under a UV lamp if the compounds are UV-active, or by using a staining agent.

Q4: What is a typical workup procedure for this reaction?

A standard workup involves cooling the reaction mixture, diluting it with an organic solvent (like diethyl ether or ethyl acetate), and washing the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acid), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5][6]

Q5: I have identified byproducts using GC-MS. How can I quantify them?

For quantitative analysis using GC-MS, you would typically use an internal standard. A known amount of a compound that is not present in the reaction mixture and does not react with any of the components is added. By comparing the peak areas of the byproducts to the peak area of the internal standard, and using response factors (which may need to be determined experimentally), you can calculate the concentration and yield of each byproduct.

Data Presentation

Reaction ConditionExpected Predominant Byproduct(s)Expected Yield of Byproducts
High Temperature (>150 °C), Strong Acid (e.g., conc. H₂SO₄)3-methyl-2-pentene, 3-methyl-1-penteneHigh
Moderate Temperature (reflux in toluene), Milder Acid (e.g., p-TsOH)3-methyl-2-pentene, 3-methyl-1-pentene, di(3-methylpentyl) etherModerate
Moderate Temperature, Excess Butyric AcidDi(3-methylpentyl) etherLow to Moderate
Optimized Conditions (e.g., using Dean-Stark)Minimal byproductsLow

Experimental Protocols

Detailed Methodology for Fischer Esterification of 3-Methylpentanol with Butyric Acid

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-methylpentanol

  • Butyric acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Diethyl ether (or ethyl acetate for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation or chromatography equipment for purification

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactants: To the round-bottom flask, add 3-methylpentanol (1.0 eq), butyric acid (1.2 eq), and toluene.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% mol) or p-toluenesulfonic acid (e.g., 2-4% mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting.

G Reactants 3-Methylpentanol + Butyric Acid Protonated_Acid Protonated Butyric Acid Reactants->Protonated_Acid + H+ Dehydration Dehydration Reactants->Dehydration High Temp, H+ Ether_Formation Ether Formation Reactants->Ether_Formation H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + 3-Methylpentanol Product This compound + Water Tetrahedral_Intermediate->Product - H+ Alkene 3-Methyl-pentenes Dehydration->Alkene Ether Di(3-methylpentyl) Ether Ether_Formation->Ether

Caption: Main and side reaction pathways in the esterification of this compound.

G Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Equilibrium Address Equilibrium: - Use excess reactant - Remove water (Dean-Stark) Problem->Check_Equilibrium Yes Purify Purification Strategy: - Fractional Distillation - Column Chromatography Problem->Purify No Check_Conditions Optimize Conditions: - Verify catalyst amount - Check reaction time/temp Check_Equilibrium->Check_Conditions Analyze_Byproducts Identify Byproducts (GC-MS) Check_Conditions->Analyze_Byproducts Alkene_Present Alkenes Detected? (Dehydration) Analyze_Byproducts->Alkene_Present Ether_Present Ether Detected? Alkene_Present->Ether_Present No Reduce_Temp Lower Reaction Temperature Alkene_Present->Reduce_Temp Yes Adjust_Ratio Adjust Reactant Ratio Ether_Present->Adjust_Ratio Yes Ether_Present->Purify No Reduce_Temp->Purify Adjust_Ratio->Purify End Successful Synthesis Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 3-Methylpentyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-methylpentyl butyrate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical Fischer esterification synthesis of this compound?

A1: The primary impurities in the synthesis of this compound from butanoic acid and 3-methyl-1-pentanol include unreacted starting materials (butanoic acid and 3-methyl-1-pentanol), the acid catalyst (commonly sulfuric acid), and water, which is a byproduct of the reaction.[1][2][3] It is also possible to have side products such as ethers formed from the alcohol, although this is less common under standard esterification conditions.

Q2: What is the initial step to remove the acid catalyst and unreacted butanoic acid from the reaction mixture?

A2: The initial and most effective step is a liquid-liquid extraction using a weak base.[4][5][6] Washing the crude reaction mixture with an aqueous solution of sodium bicarbonate or sodium carbonate will neutralize the sulfuric acid catalyst and convert the unreacted butanoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.[7]

Q3: The boiling points of 3-methyl-1-pentanol and this compound seem close. How can I effectively separate them?

A3: Due to the relatively small difference in boiling points, fractional distillation is the recommended method for separating this compound from unreacted 3-methyl-1-pentanol.[8][9][10] A fractionating column with a high number of theoretical plates will be necessary to achieve a good separation.[10]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable method for the purification of esters like this compound.[11][12][13] Silica gel is a common stationary phase for this purpose.[4][12] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar ester from the more polar alcohol and any remaining carboxylic acid.[4]

Q5: My final product has a lingering acidic smell. What could be the cause and how do I fix it?

A5: A lingering acidic smell indicates the presence of residual butanoic acid. This suggests that the initial basic wash was not sufficient. To remedy this, you can redissolve your product in an organic solvent and perform additional washes with a saturated sodium bicarbonate solution, followed by a brine wash to remove any remaining aqueous base.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification

Possible Cause Troubleshooting Step
Incomplete ReactionThe Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, consider using an excess of one reactant (typically the less expensive one) or removing water as it is formed using a Dean-Stark apparatus.[1]
Product Loss During ExtractionEnsure thorough mixing during the aqueous washes without forming a stable emulsion. If an emulsion forms, adding brine can help to break it. Minimize the number of extractions to prevent product loss.
Inefficient DistillationUse a well-insulated fractional distillation column with a suitable packing material to ensure good separation.[14] Distill at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases.[10]
Product Adherence to Chromatography ColumnIf using column chromatography, ensure the chosen solvent system provides good elution of the ester. If the product is strongly adsorbed, a more polar eluent may be required.

Issue 2: Water Contamination in the Final Product

Possible Cause Troubleshooting Step
Incomplete Drying of Organic LayerAfter the aqueous washes, the organic layer must be thoroughly dried before distillation. Use a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Ensure sufficient contact time and that the drying agent is filtered off completely.
Inadequate Separation During ExtractionEnsure a clean separation of the organic and aqueous layers during the liquid-liquid extraction. Avoid carrying over any of the aqueous phase with the organic layer.
Atmospheric MoistureDuring distillation, particularly if performed under vacuum, ensure all joints in the glassware are properly sealed to prevent atmospheric moisture from entering the system.

Quantitative Data Summary

The following table summarizes key physical properties of the compounds involved in the synthesis and purification of this compound, which are crucial for planning the purification strategy.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water
This compound172.27[15]~190-200 (estimated)Low
Butanoic acid88.11[16]163.5[16][17]Miscible[16]
3-Methyl-1-pentanol102.18[18]151-152[18][19][20][21]Slightly soluble
Water18.02100-

Experimental Protocol: Purification by Fractional Distillation

This protocol outlines the steps for purifying this compound from a reaction mixture after an initial aqueous workup.

  • Initial Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the mixture sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL) to remove acidic components. Check the aqueous layer with pH paper to ensure it is basic.

      • Water (1 x 50 mL).

      • Brine (1 x 50 mL) to aid in the removal of dissolved water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Fractional Distillation Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask.

    • Place the dried organic layer into the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Slowly heat the distillation flask.

    • Observe the temperature at the top of the column. The first fraction to distill will be any remaining low-boiling solvent.

    • The temperature will then rise and plateau at the boiling point of the next component, which will be the unreacted 3-methyl-1-pentanol (approx. 151-152 °C).[18][19][20][21] Collect this fraction in a separate receiving flask.

    • Once the alcohol has been distilled, the temperature will rise again. The fraction that distills at the boiling point of this compound should be collected in a clean, pre-weighed receiving flask.

Experimental Workflow Diagram

PurificationWorkflow reaction_mixture Crude Reaction Mixture (Ester, Alcohol, Acid, Catalyst, Water) extraction Liquid-Liquid Extraction (wash with NaHCO3(aq)) reaction_mixture->extraction aqueous_waste Aqueous Waste (Neutralized Acid & Catalyst, Butanoate Salt) extraction->aqueous_waste Separate organic_layer Organic Layer (Ester, Alcohol) extraction->organic_layer Separate drying Drying (Anhydrous MgSO4) organic_layer->drying dried_organic Dried Organic Layer drying->dried_organic distillation Fractional Distillation dried_organic->distillation alcohol_fraction Unreacted Alcohol (3-Methyl-1-pentanol) distillation->alcohol_fraction Collect Fraction 1 product Purified Product (this compound) distillation->product Collect Fraction 2

References

Technical Support Center: Overcoming Poor Peak Shape of 3-Methylpentyl Butyrate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the gas chromatography (GC) analysis of 3-Methylpentyl butyrate, a common fragrance and flavor compound. Poor peak shape can compromise the accuracy and precision of analytical results, and this guide offers systematic approaches to identify and resolve these issues.

Troubleshooting Guides

Poor peak shape in gas chromatography can manifest as peak tailing, fronting, or excessive broadness. Below are question-and-answer guides to address these specific issues when analyzing this compound.

Issue: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the most common causes and how can I fix it?

A1: Peak tailing for an ester like this compound is often indicative of active sites within the GC system or issues with the column. Here is a step-by-step troubleshooting approach:

  • Check for Active Sites: Active sites, such as exposed silanols in the liner or on the column, can interact with the polar carbonyl group of the ester, causing tailing.

    • Solution: Deactivate the inlet liner by replacing it with a new, silanized liner. If the problem persists, it may indicate column degradation. Trimming the first 10-20 cm of the column can remove active sites that have developed at the column head.[1]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.

    • Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If this does not resolve the issue, trimming the column is recommended.

  • Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[1]

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can increase the interaction time of the analyte with the stationary phase and any active sites.

    • Solution: Optimize the carrier gas flow rate. For a typical 30 m x 0.25 mm ID column, a helium flow rate of 1-2 mL/min is a good starting point.

Issue: Peak Fronting

Q2: I am observing peak fronting for this compound. What could be the reason and what steps should I take?

A2: Peak fronting is less common than tailing but can still significantly affect quantification. The primary causes are typically related to column overload or solvent effects.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing the excess analyte to travel faster, resulting in a fronting peak.[2]

    • Solution: Reduce the injection volume or dilute the sample. Increasing the split ratio can also decrease the amount of sample reaching the column.

  • Solvent Mismatch: If the sample solvent is significantly less polar than the stationary phase, it can cause the analyte band to spread improperly at the head of the column.

    • Solution: Choose a solvent that is more compatible with the polarity of the stationary phase. For example, if using a polar column like a WAX column, avoid highly non-polar solvents like hexane if possible.

  • Injection Temperature Too Low: An injection temperature that is too low may lead to slow vaporization of the sample, which can contribute to peak fronting, especially for compounds with moderate volatility like this compound.

    • Solution: Increase the injector temperature to ensure rapid and complete vaporization of the sample. A temperature of 250 °C is a common starting point for fragrance analysis.

Issue: Broad Peaks

Q3: My this compound peak is broader than expected. How can I improve the peak sharpness?

A3: Broad peaks can result from several factors, from the injection process to the column conditions and oven temperature program.

  • Slow Injection: A slow manual injection or an issue with the autosampler can introduce the sample over a longer period, leading to a broad initial band.

    • Solution: If injecting manually, ensure a fast and smooth injection. For autosamplers, check the injection speed settings.

  • Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column, especially in splitless injection mode.[2]

    • Solution: Set the initial oven temperature at least 20 °C below the boiling point of the solvent.

  • Suboptimal Carrier Gas Flow Rate: A flow rate that is too low can lead to increased diffusion of the analyte band as it travels through the column.

    • Solution: Optimize the carrier gas flow rate for the specific column dimensions.

  • Column Degradation: An old or contaminated column will have lower efficiency, resulting in broader peaks.

    • Solution: Condition the column by baking it out. If performance does not improve, consider trimming the column or replacing it.

Frequently Asked Questions (FAQs)

Q4: What type of GC column is best for analyzing this compound?

A4: For fragrance and flavor compounds like this compound, both non-polar and polar columns can be used, depending on the complexity of the sample matrix.

  • A non-polar column , such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), is a good general-purpose choice.

  • A polar column , such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX, HP-INNOWAX), can provide different selectivity, which may be beneficial for separating this compound from other components in a complex mixture.

Q5: What are the typical GC-FID parameters for the analysis of fragrance esters?

A5: While the optimal parameters will depend on the specific instrument and column, a good starting point for the analysis of fragrance esters like this compound is provided in the experimental protocol below.

Q6: Can the solvent I use to dissolve my sample affect the peak shape?

A6: Yes, the choice of solvent is crucial. The polarity of the solvent should ideally match the polarity of the stationary phase to ensure proper "wetting" of the column and good peak shape. A significant mismatch can lead to peak splitting or fronting.

Q7: How often should I perform inlet maintenance to prevent poor peak shape?

A7: Regular inlet maintenance is critical for maintaining good chromatographic performance. The frequency will depend on the cleanliness of your samples and the number of injections. As a general guideline:

  • Septum: Replace every 100-200 injections or sooner if you notice leaks or pieces of the septum in the liner.

  • Liner: Inspect and clean or replace every 50-100 injections, especially when analyzing complex matrices.

  • O-ring: Replace whenever you replace the liner.

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a general method for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1000 µg/mL.
  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

2. GC-FID Instrument Parameters:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common peak shape problems in GC.

PeakTailing_Troubleshooting start Peak Tailing Observed check_liner Check Inlet Liner for Activity/Contamination start->check_liner replace_liner Replace with New, Deactivated Liner check_liner->replace_liner Contaminated check_installation Verify Proper Column Installation check_liner->check_installation Clean problem_solved Problem Resolved replace_liner->problem_solved trim_column Trim 10-20 cm from Column Inlet trim_column->problem_solved reinstall_column Re-cut and Re-install Column check_installation->reinstall_column Improper check_flow Check Carrier Gas Flow Rate check_installation->check_flow Proper reinstall_column->problem_solved check_flow->trim_column Optimal optimize_flow Optimize Flow Rate check_flow->optimize_flow Suboptimal optimize_flow->problem_solved

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed check_concentration Check Sample Concentration/Injection Volume start->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Too High check_solvent Evaluate Solvent-Stationary Phase Polarity Match check_concentration->check_solvent Acceptable problem_solved Problem Resolved dilute_sample->problem_solved change_solvent Change to a More Compatible Solvent check_solvent->change_solvent Mismatch check_temp Check Injection Temperature check_solvent->check_temp Match change_solvent->problem_solved increase_temp Increase Injector Temperature check_temp->increase_temp Too Low check_temp->problem_solved Optimal increase_temp->problem_solved

Caption: Troubleshooting workflow for peak fronting.

BroadPeaks_Troubleshooting start Broad Peaks Observed check_injection Evaluate Injection Technique/Speed start->check_injection improve_injection Improve Injection Technique check_injection->improve_injection Slow/Poor check_oven_temp Check Initial Oven Temperature check_injection->check_oven_temp Good problem_solved Problem Resolved improve_injection->problem_solved adjust_oven_temp Lower Initial Oven Temperature check_oven_temp->adjust_oven_temp Too High check_flow Check Carrier Gas Flow Rate check_oven_temp->check_flow Optimal adjust_oven_temp->problem_solved optimize_flow Optimize Flow Rate check_flow->optimize_flow Suboptimal check_column Assess Column Condition check_flow->check_column Optimal optimize_flow->problem_solved condition_column Condition or Replace Column check_column->condition_column Degraded check_column->problem_solved Good condition_column->problem_solved

Caption: Troubleshooting workflow for broad peaks.

References

Optimizing temperature and pH for enzymatic synthesis of 3-Methylpentyl butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enzymatic Synthesis of 3-Methylpentyl Butyrate

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the enzymatic synthesis of this compound, a flavor ester, with a focus on temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is typically used for the synthesis of this compound?

A1: The synthesis of this compound from 3-methyl-1-pentanol and butyric acid is an esterification reaction. This reaction is commonly catalyzed by lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3). Lipases are versatile enzymes that can function in non-aqueous or micro-aqueous environments to synthesize esters, reversing their natural hydrolytic function.[1][2][3] Commercially available lipases, often immobilized for enhanced stability and reusability, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Aspergillus niger, are frequently used for producing flavor esters.[1][4]

Q2: Why is optimizing temperature a critical step in this synthesis?

A2: Temperature is a crucial parameter that directly influences both the reaction rate and the stability of the lipase.

  • Reaction Rate: Increasing the temperature generally increases the reaction rate as molecules have more kinetic energy.[4][5]

  • Enzyme Stability: However, excessively high temperatures can lead to thermal denaturation, where the enzyme loses its three-dimensional structure and, consequently, its catalytic activity.[2][4] Most lipases are thermosensitive and exhibit denaturation beyond 60°C.[6] Finding the optimal temperature is a balance between maximizing the reaction rate and ensuring the enzyme remains stable throughout the synthesis.

Q3: What is the significance of pH in a non-aqueous enzymatic reaction?

A3: Even in non-aqueous or solvent-free systems, pH plays a critical role due to a phenomenon known as "pH memory."[2] The enzyme retains the ionization state of its amino acid residues from the last aqueous solution it was in before being dried or immobilized.[2] This ionization state is vital for maintaining the proper conformation of the active site and its catalytic activity. The optimal pH for lipase activity can vary significantly depending on the microbial source of the enzyme.[7][8] For instance, some fungal and yeast lipases have optimal activity between pH 4.0 and 8.0.

Q4: What are the typical optimal temperature and pH ranges for lipase-catalyzed ester synthesis?

A4: The optimal conditions are highly dependent on the specific lipase being used (source, free, or immobilized). However, general ranges observed in the literature for similar ester syntheses can provide a starting point for optimization. Fungal and yeast lipases often show optimal activity between 30°C and 50°C, while bacterial lipases can have optima between 37°C and 65°C.[9] For many commercial lipases like Novozym 435, the optimal temperature is often found between 30-60°C.[4] The optimal pH for lipases can range from acidic to alkaline (pH 4.0 - 9.0), with many showing peak activity in the neutral to slightly alkaline range.[10][11]

Data Summary: Optimal Conditions for Butyrate Ester Synthesis

The following table summarizes optimal conditions found in the literature for the synthesis of various butyrate esters, which can serve as a reference for optimizing this compound synthesis.

Ester ProductLipase SourceOptimal Temperature (°C)Optimal pHReference
Methyl ButyrateAspergillus fumigatus40Not Specified[12][13]
Isoamyl ButyrateThermomyces lanuginosus50Not Specified[14]
Isoamyl ButyrateLipozyme TL IM50Not Specified
Butyl ButyratePorcine Pancreatic LipaseNot SpecifiedNot Specified
Geranyl ButyrateEversa Transform 2.050Not Specified[15]

Experimental Protocols

Protocol 1: Determination of Optimal Temperature

This protocol outlines a method to identify the optimal reaction temperature for the synthesis of this compound.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • 3-methyl-1-pentanol

  • Butyric acid

  • Solvent (e.g., n-hexane, or run solvent-free)

  • Molecular sieves (optional, to control water content)

  • Temperature-controlled shaker incubator

  • Reaction vials with screw caps

  • Gas chromatograph (GC) for analysis

Methodology:

  • Reaction Setup: In a series of reaction vials, add a fixed amount of immobilized lipase (e.g., 10% w/w of total substrates).

  • Substrate Addition: Add equimolar amounts of 3-methyl-1-pentanol and butyric acid to each vial. If using a solvent, add it at this stage.

  • Incubation: Place the vials in shaker incubators set to a range of different temperatures (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • Sampling: Withdraw small aliquots from each reaction mixture at regular time intervals (e.g., 2, 4, 6, 8, 24 hours).

  • Sample Preparation: Dilute the aliquots in a suitable solvent and filter to remove the enzyme before analysis.

  • Analysis: Analyze the samples by GC to determine the concentration of this compound.

  • Data Interpretation: For each temperature, plot the product yield (%) against time. The optimal temperature is the one that provides the highest yield in the shortest amount of time without showing signs of enzyme deactivation (i.e., a plateau followed by a decrease in yield).

Protocol 2: Determination of Optimal pH (pH Memory)

This protocol determines the optimal pH for the lipase by pretreating it with buffers of different pH values.

Materials:

  • Immobilized lipase

  • A series of buffer solutions with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)

  • Deionized water

  • Acetone or other suitable solvent for washing

  • Vacuum oven or desiccator

  • All materials listed in Protocol 1

Methodology:

  • Enzyme Pre-treatment: Divide the immobilized lipase into several batches.

  • Buffering: Suspend each batch of enzyme in a different pH buffer for a set period (e.g., 2-4 hours) with gentle agitation.

  • Washing and Drying: Filter the enzyme from each buffer. Wash thoroughly with deionized water to remove buffer salts, followed by a quick wash with a solvent like acetone to remove excess water.

  • Drying: Dry the pre-treated enzyme batches under vacuum until a constant weight is achieved. Each batch now has a different "pH memory."

  • Esterification Reaction: Conduct the esterification reaction as described in Protocol 1, using each batch of pH-treated enzyme. Run all reactions at the previously determined optimal temperature.

  • Analysis: Monitor product formation using GC as described previously.

  • Data Interpretation: Compare the reaction rates and final yields obtained with the enzyme from each pH pre-treatment. The pH that results in the highest reaction efficiency is the optimal pH for the enzyme.

Troubleshooting Guide

Problem: Low or no yield of this compound.

  • Possible Cause 1: Inactive or Denatured Enzyme.

    • Solution: The enzyme may have lost its activity due to improper storage, handling, or exposure to extreme temperatures or pH.[4] Verify the activity of your lipase with a standard hydrolysis assay (e.g., using tributyrin).[11] If activity is low, use a fresh batch of the enzyme.

  • Possible Cause 2: Suboptimal Temperature or pH.

    • Solution: The selected temperature may be too low, resulting in a very slow reaction, or too high, causing enzyme denaturation.[6] Similarly, the enzyme's "pH memory" may not be optimal for catalysis. Systematically optimize these parameters using the protocols provided above.

  • Possible Cause 3: Presence of Inhibitors or Impurities.

    • Solution: The substrates (3-methyl-1-pentanol, butyric acid) or the solvent may contain impurities that inhibit the enzyme. Ensure high-purity reactants and solvent.[16] Water content is also critical; excess water can favor the reverse (hydrolysis) reaction, while too little water can inactivate the enzyme. Consider using molecular sieves to control the water activity.

  • Possible Cause 4: Substrate or Product Inhibition.

    • Solution: High concentrations of either the alcohol or the acid can sometimes inhibit lipase activity.[17] Vary the molar ratio of the substrates (e.g., 1:1, 1:2, 2:1 alcohol to acid) to see if a higher yield can be achieved. An excess of one substrate can also help shift the reaction equilibrium towards product formation.[18]

Problem: The reaction starts but stops before reaching completion.

  • Possible Cause 1: Reversible Reaction Equilibrium.

    • Solution: Esterification is a reversible reaction.[19] The accumulation of the product (ester and water) can lead to the reaction reaching equilibrium before all substrates are consumed. To shift the equilibrium towards the product, one of the products must be removed. This can be achieved by using molecular sieves to remove the water produced during the reaction or by applying a vacuum.

  • Possible Cause 2: Enzyme Deactivation Over Time.

    • Solution: The reaction conditions (temperature, substrate concentration) may be causing the enzyme to slowly lose activity over the course of the reaction. Re-evaluate the stability of the enzyme under the chosen conditions. Immobilization generally improves stability, but deactivation can still occur.[20]

Problem: Results are inconsistent between different experimental runs.

  • Possible Cause 1: Inconsistent Water Content.

    • Solution: Small variations in the initial water content of reactants or the reaction environment can significantly impact lipase activity and reaction outcomes.[9] Standardize the handling and storage of all reagents to minimize moisture variation. Use of molecular sieves can help maintain a consistent low-water environment.

  • Possible Cause 2: Poor Mixing or Mass Transfer Limitations.

    • Solution: If the immobilized enzyme particles are not well-suspended, substrates may have limited access to the active sites.[18] Ensure adequate and consistent agitation (e.g., 200 rpm) in all experiments. For larger scale reactions, mass transfer limitations can become more significant.[14]

Visualizations

Workflow_Temperature_Optimization Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result p1 Prepare N Vials with Fixed Enzyme Amount p2 Add Substrates (3-Methyl-1-pentanol & Butyric Acid) p1->p2 r1 Incubate Each Vial at a Specific Temperature (e.g., 30-60°C) p2->r1 r2 Withdraw Aliquots at Timed Intervals r1->r2 a1 Dilute and Filter Sample Aliquots r2->a1 a2 Analyze Samples by GC a1->a2 a3 Plot Yield vs. Time for Each Temperature a2->a3 res Identify Temperature with Highest Yield and Rate a3->res

Caption: Workflow for optimizing the reaction temperature.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Product Yield start Start: Low or No Yield Observed d1 Is the enzyme active? start->d1 d2 Are T & pH optimal? d1->d2 Yes a1 Solution: Use fresh enzyme. Perform activity assay. d1->a1 No d3 Are substrates pure? Is water content controlled? d2->d3 Yes a2 Solution: Perform T & pH optimization experiments. d2->a2 No d4 Is reaction at equilibrium? d3->d4 Yes a3 Solution: Use high-purity substrates. Control water activity (e.g., use molecular sieves). d3->a3 No a4 Solution: Remove water during reaction to shift equilibrium. d4->a4 Yes end Problem Resolved: Yield Improved d4->end No, check other factors (e.g., inhibition) a1->d2 a2->d3 a3->d4 a4->end

Caption: Troubleshooting flowchart for diagnosing low product yield.

References

Preventing hydrolysis of 3-Methylpentyl butyrate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 3-Methylpentyl butyrate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern during sample preparation?

A1: this compound is an ester known for its fruity aroma, often found in various natural products and used as a flavoring or fragrance agent. Hydrolysis is a chemical reaction where water breaks down the ester into its constituent alcohol (3-methylpentanol) and carboxylic acid (butyric acid). This process is a significant concern during sample preparation as it alters the chemical composition of the sample, leading to inaccurate quantification and characterization of the original analyte.

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of esters like this compound are:

  • Presence of Water: Water is a necessary reactant for the hydrolysis reaction.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. The reaction is generally slowest at a slightly acidic to neutral pH (around 4-5).

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • Presence of Catalysts: Certain enzymes (esterases) and metal ions can act as catalysts, speeding up the degradation process.

Q3: How can I minimize the hydrolysis of this compound during sample storage?

A3: To minimize hydrolysis during storage, samples containing this compound should be kept in a dry, cool, and dark environment. It is advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen. Using anhydrous solvents and desiccants can also help maintain a low-moisture environment.

Troubleshooting Guide: Preventing Hydrolysis During Sample Preparation

This guide addresses common issues encountered during sample preparation that can lead to the hydrolysis of this compound.

Issue 1: Significant degradation of this compound is observed in the final analysis.
  • Potential Cause: The sample preparation protocol involves excessive exposure to water, extreme pH conditions, or high temperatures.

  • Solution:

    • Minimize Water Contact: Use anhydrous solvents and glassware. If an aqueous extraction is necessary, perform it quickly and at a low temperature.

    • Control pH: Buffer the sample to a slightly acidic pH (4-5) where ester hydrolysis is minimal. Avoid strong acids or bases.

    • Maintain Low Temperatures: Perform all extraction and handling steps at low temperatures (e.g., on an ice bath).

    • Solvent Choice: Select a non-polar organic solvent for extraction that is immiscible with water to efficiently partition the ester away from the aqueous phase.

Issue 2: Inconsistent and non-reproducible analytical results.
  • Potential Cause: Variable hydrolysis rates across different samples due to inconsistencies in sample handling time, temperature, or reagent concentrations.

  • Solution:

    • Standardize Protocols: Ensure that all samples are processed using the exact same protocol, with consistent timing for each step.

    • Work Efficiently: Minimize the time between sample collection and analysis to reduce the opportunity for degradation.

    • Use Fresh Solvents: Use freshly opened or properly stored anhydrous solvents to avoid introducing water.

Quantitative Data: Stability of Butyrate Esters

pHTemperature (°C)Half-life of Methyl Butyrate (days)
725121
82512
735~60
835~6

Note: The half-life is the time it takes for 50% of the ester to hydrolyze. This data is estimated based on published hydrolysis rate constants for methyl butyrate and should be used for illustrative purposes only.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) to Minimize Hydrolysis

This protocol describes a method for extracting this compound from an aqueous matrix while minimizing hydrolysis.

  • Sample Preparation:

    • Cool the aqueous sample (e.g., 10 mL) to 4°C in an ice bath.

    • If necessary, adjust the pH of the sample to 4.5 using a suitable buffer (e.g., citrate buffer).

  • Extraction:

    • Add 5 mL of cold (4°C), anhydrous hexane to the sample in a separatory funnel.

    • Gently invert the separatory funnel 15-20 times to allow for partitioning of the ester into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate for 5 minutes at 4°C.

    • Drain the aqueous (lower) layer.

    • Collect the organic (upper) layer containing the this compound.

  • Drying and Concentration:

    • Dry the collected organic extract over anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen gas at a low temperature.

  • Analysis:

    • Immediately analyze the extract by gas chromatography (GC) or another appropriate method.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the chemical reaction of hydrolysis for this compound, which can be catalyzed by either acid or base.

Hydrolysis_Mechanism Ester This compound Acid Butyric Acid Ester->Acid Hydrolysis Alcohol 3-Methylpentanol Water Water (H2O) Water->Alcohol Hydrolysis Catalyst Acid (H+) or Base (OH-) Catalyst->Ester Catalyst->Water

Caption: Acid or base-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for Ester Hydrolysis

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the hydrolysis of this compound during sample preparation.

Troubleshooting_Workflow Start Ester Degradation Observed Check_pH Is sample pH controlled (4-5)? Start->Check_pH Check_Temp Is sample preparation at low temp? Check_pH->Check_Temp Yes Adjust_pH Buffer sample to pH 4-5 Check_pH->Adjust_pH No Check_Water Are anhydrous solvents/glassware used? Check_Temp->Check_Water Yes Lower_Temp Use ice bath for all steps Check_Temp->Lower_Temp No Check_Time Is sample processing time minimized? Check_Water->Check_Time Yes Dry_Materials Use anhydrous reagents and dry glassware Check_Water->Dry_Materials No Optimize_Time Streamline the workflow Check_Time->Optimize_Time No End Hydrolysis Minimized Check_Time->End Yes Adjust_pH->Check_Temp Lower_Temp->Check_Water Dry_Materials->Check_Time Optimize_Time->End

Caption: A step-by-step guide to troubleshooting ester hydrolysis.

Troubleshooting low recovery of 3-Methylpentyl butyrate with SPME

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Solid-Phase Microextraction (SPME) analysis, with a specific focus on challenges encountered with analytes like 3-Methylpentyl butyrate.

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a common issue in SPME analysis. This guide provides a systematic approach to identifying and resolving the root cause of poor recovery for this compound, a semi-volatile ester.

Question: My SPME analysis of this compound is showing very low recovery. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several factors throughout the SPME workflow, from sample preparation to GC-MS analysis. Follow these steps to diagnose and remedy the issue.

Step 1: Verify SPME Fiber Selection and Integrity

The choice of SPME fiber is critical for efficient extraction. For a semi-volatile ester like this compound, the fiber's stationary phase should have an appropriate polarity and thickness.

  • Fiber Selection: Based on the properties of this compound (a relatively nonpolar ester), a nonpolar or semi-polar fiber is generally recommended. Commonly used fibers for such compounds include:

    • Polydimethylsiloxane (PDMS): A nonpolar phase suitable for volatile and semi-volatile nonpolar analytes. A 100 µm film thickness is often a good starting point for volatile compounds.

    • Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): This is a mixed-phase fiber that can extract a wider range of analytes, including those with some polarity.

    • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is effective for trapping a broad range of volatile and semi-volatile compounds.

  • Troubleshooting Actions:

    • Confirm Fiber Choice: Ensure the fiber you are using is appropriate for a semi-volatile ester. If you are using a highly polar fiber, consider switching to a PDMS or DVB/PDMS fiber.

    • Inspect the Fiber: Visually inspect the fiber for any signs of damage, such as stripping of the coating or breakage. A damaged fiber will have a significantly reduced extraction efficiency.

    • Check Fiber History: SPME fibers have a limited lifetime. If the fiber has been used extensively, it may need to be replaced. High temperatures and complex matrices can accelerate fiber degradation.

Step 2: Optimize Extraction Parameters

The efficiency of the extraction process is highly dependent on time and temperature.

  • Extraction Time: Sufficient time is required for the analyte to partition from the sample matrix (or headspace) onto the fiber coating and reach equilibrium.

  • Extraction Temperature: Increasing the temperature can enhance the volatility of semi-volatile compounds like this compound, leading to higher concentrations in the headspace and potentially faster extraction. However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber.

  • Troubleshooting Actions:

    • Increase Extraction Time: If you suspect incomplete equilibration, perform a time-course experiment by analyzing samples at increasing extraction times (e.g., 15, 30, 45, 60 minutes) to determine the optimal duration.

    • Optimize Extraction Temperature: Conduct experiments at different temperatures (e.g., 40°C, 50°C, 60°C) to find the temperature that yields the highest recovery.

Step 3: Evaluate Sample Matrix Effects

The composition of your sample can significantly influence the extraction efficiency.

  • Salting Out: Adding salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their partitioning into the headspace.[1]

  • pH Adjustment: While less critical for neutral esters like this compound, the pH of the sample can be a crucial factor for acidic or basic analytes.

  • Troubleshooting Actions:

    • Perform a Salting-Out Experiment: Prepare samples with varying concentrations of NaCl (e.g., 0%, 10%, 20%, 30% w/v) to see if this enhances recovery.

    • Ensure Consistent Matrix: Maintain consistency in the sample matrix across all samples and standards to ensure reproducible results.

Step 4: Review GC-MS Parameters

Even with successful extraction, poor GC-MS conditions can lead to apparent low recovery.

  • Desorption Temperature and Time: The analyte must be efficiently desorbed from the SPME fiber in the GC inlet. If the temperature is too low or the time is too short, a portion of the analyte will remain on the fiber.

  • Inlet Liner: The use of a narrow-bore inlet liner designed for SPME is crucial to ensure rapid and complete transfer of the analyte to the GC column.

  • GC Column and Temperature Program: The GC column and temperature program must be suitable for separating this compound from other matrix components.

  • Troubleshooting Actions:

    • Optimize Desorption Conditions: Increase the desorption temperature (typically 250-280°C for most fibers) and time to ensure complete transfer of the analyte. Be careful not to exceed the fiber's maximum recommended temperature.

    • Check the Inlet Liner: Confirm that you are using a liner with a narrow internal diameter (e.g., 0.75-1.0 mm).

    • Verify GC Method: Review your GC column phase and temperature program to ensure they are appropriate for the analysis of a semi-volatile ester.

Quantitative Data Summary

The following table provides a starting point for optimizing SPME parameters for ester analysis. Note that these are general guidelines and the optimal conditions for this compound may vary depending on the specific sample matrix and instrumentation.

ParameterTypical Range for EstersRecommended Starting Point for this compound
SPME Fiber PDMS, DVB/PDMS, CAR/PDMS100 µm PDMS or DVB/PDMS
Extraction Mode HeadspaceHeadspace
Extraction Temperature 30 - 70 °C50 °C
Extraction Time 15 - 60 min30 min
Agitation Speed 250 - 750 rpm500 rpm
Salt Addition (aqueous) 0 - 30% (w/v) NaCl15% (w/v) NaCl
Desorption Temperature 240 - 280 °C250 °C
Desorption Time 1 - 5 min2 min

Experimental Protocols

Protocol 1: Optimization of Extraction Time

  • Prepare a set of identical samples containing this compound.

  • Set the SPME extraction temperature to a constant value (e.g., 50°C).

  • Expose the SPME fiber to the headspace of each sample for different durations (e.g., 10, 20, 30, 45, 60 minutes).

  • After each extraction, desorb the fiber in the GC inlet and analyze the sample.

  • Plot the peak area of this compound against the extraction time.

  • The optimal extraction time is the point at which the peak area plateaus, indicating that equilibrium has been reached.

Protocol 2: Optimization of Extraction Temperature

  • Prepare a set of identical samples containing this compound.

  • Set the SPME extraction time to a constant, predetermined optimal value (from Protocol 1).

  • Expose the SPME fiber to the headspace of each sample at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C).

  • After each extraction, desorb the fiber in the GC inlet and analyze the sample.

  • Plot the peak area of this compound against the extraction temperature.

  • The optimal temperature is the one that provides the highest peak area.

Visualizations

Troubleshooting_Workflow cluster_fiber Fiber Troubleshooting cluster_params Parameter Optimization cluster_matrix Matrix Effects cluster_gcms GC-MS Issues cluster_solution start Low Recovery of This compound fiber Step 1: Check SPME Fiber start->fiber params Step 2: Optimize Extraction Parameters start->params matrix Step 3: Evaluate Sample Matrix Effects start->matrix gcms Step 4: Review GC-MS Parameters start->gcms fiber_select Incorrect Fiber Type? fiber->fiber_select Check time Insufficient Time? params->time Check salt No 'Salting Out'? matrix->salt Check desorption Incomplete Desorption? gcms->desorption Check solution Improved Recovery fiber_select->solution fiber_damage Fiber Damaged? fiber_select->fiber_damage fiber_damage->solution fiber_age Fiber Old? fiber_damage->fiber_age fiber_age->params fiber_age->solution time->solution temp Suboptimal Temperature? time->temp temp->matrix temp->solution salt->solution ph Incorrect pH? salt->ph ph->gcms ph->solution desorption->solution liner Wrong Inlet Liner? desorption->liner liner->solution gc_method Suboptimal GC Method? liner->gc_method gc_method->solution

Caption: Troubleshooting workflow for low recovery in SPME analysis.

SPME_Parameter_Relationships cluster_parameters Adjustable SPME Parameters cluster_effects Impact on Extraction fiber Fiber Choice (Polarity, Thickness) partitioning Analyte Partitioning fiber->partitioning influences temp Extraction Temperature equilibrium Equilibrium Time temp->equilibrium decreases volatility Analyte Volatility temp->volatility increases time Extraction Time time->equilibrium allows for agitation Agitation agitation->equilibrium decreases salt Salt Concentration salt->partitioning enhances recovery Analyte Recovery partitioning->recovery equilibrium->recovery volatility->partitioning

Caption: Key SPME parameter relationships and their effect on analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for analyzing fruity esters like this compound?

A1: For semi-volatile and relatively nonpolar esters, a 100 µm Polydimethylsiloxane (PDMS) fiber is a good starting point. A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber can also be effective as it covers a broader range of polarities.

Q2: How can I improve the reproducibility of my SPME results?

A2: Consistency is key for reproducibility. Ensure that the following parameters are kept constant across all samples and standards: sample volume, headspace volume, extraction time, extraction temperature, agitation speed, and fiber insertion depth. Using an autosampler can significantly improve precision.

Q3: Can I reuse my SPME fibers? How many times?

A3: Yes, SPME fibers are reusable. However, their lifespan depends on the sample matrix and the temperatures they are exposed to. For clean samples, a fiber can last for 50-100 or more extractions. In complex matrices, the lifetime will be shorter. It is important to properly condition the fiber before the first use and briefly between injections to prevent carryover.

Q4: What is "fiber conditioning" and why is it important?

A4: Fiber conditioning is the process of heating a new SPME fiber in the GC inlet under a flow of inert gas to remove any contaminants from the manufacturing process. It is crucial for obtaining clean chromatograms and accurate results. Fibers should also be briefly reconditioned between sample analyses to prevent carryover.

Q5: My chromatogram shows carryover from the previous injection. How can I prevent this?

A5: Carryover can be caused by incomplete desorption of the analyte from the SPME fiber. To prevent this, ensure your desorption temperature and time are sufficient. You can also increase the post-desorption "bake-out" time for the fiber in a clean, hot inlet or a separate conditioning station.

References

Technical Support Center: Resolving Co-eluting Peaks with 3-Methylpentyl Butyrate in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the GC-MS analysis of 3-Methylpentyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the GC-MS analysis of this compound?

Peak co-elution in gas chromatography-mass spectrometry (GC-MS) occurs when two or more compounds are not adequately separated and elute from the GC column at or near the same time. For this compound, a common cause of co-elution is the presence of its structural isomers. These isomers have the same molecular weight and often similar boiling points and polarities, leading to similar retention times on a GC column. Other potential causes include matrix effects from complex samples, column overload, or suboptimal chromatographic conditions.

Q2: How can I identify if I have co-eluting peaks in my chromatogram?

Identifying co-eluting peaks can be challenging. Here are a few indicators:

  • Asymmetrical Peak Shape: Tailing or fronting of a peak can suggest the presence of a hidden overlapping peak.

  • Mass Spectral Inconsistency: The mass spectrum across a single chromatographic peak should be consistent. If the relative abundances of fragment ions change from the leading edge to the tailing edge of the peak, it is a strong indication of co-elution.

  • Review of Extracted Ion Chromatograms (EICs): If you suspect co-elution, examine the EICs of characteristic ions for the compounds of interest. If the peak shapes or retention times of the EICs are slightly different, it confirms co-elution.

Q3: Can I resolve co-eluting peaks without changing my GC column?

Yes, in many cases, co-eluting peaks can be resolved by optimizing the GC method parameters. This includes adjusting the temperature program, carrier gas flow rate, and injection parameters. If these adjustments are insufficient, selecting a column with a different stationary phase polarity may be necessary for complete separation.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks observed during the analysis of this compound.

Step 1: Method Optimization

Optimizing your GC method is the first and most crucial step in resolving co-eluting peaks.

Adjusting the oven temperature program can significantly impact the separation of compounds. A slower temperature ramp rate generally provides better resolution.

Experimental Protocol: Optimizing the GC Oven Temperature Program

  • Initial Analysis: Begin with your standard temperature program. For example: start at 60°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Reduce Ramp Rate: If co-elution is observed, decrease the temperature ramp rate. For instance, change the ramp rate to 5°C/min. This increases the time analytes spend interacting with the stationary phase, often improving separation.

  • Introduce an Isothermal Hold: If the peaks are still not resolved, introduce an isothermal hold at a temperature slightly below the elution temperature of the co-eluting peaks. This can be determined from your initial chromatogram. For example, if the peaks elute at approximately 150°C, you could modify the program to ramp to 140°C and hold for 2-5 minutes before continuing the ramp.

  • Lower Initial Temperature: For early eluting co-peaks, lowering the initial oven temperature can improve separation.

Table 1: Effect of Temperature Program on Retention Time and Resolution of this compound and a Co-eluting Isomer (Hypothetical Data)

GC ParameterThis compound Retention Time (min)Isomer Retention Time (min)Resolution (Rs)
Program A: 10°C/min ramp12.5012.550.8
Program B: 5°C/min ramp15.2015.301.2
Program C: 5°C/min ramp with 2 min hold at 140°C16.8016.951.6

The linear velocity of the carrier gas (typically Helium) affects chromatographic efficiency.

Experimental Protocol: Optimizing Carrier Gas Flow Rate

  • Determine Optimal Flow Rate: The optimal flow rate depends on the column dimensions. For many standard columns, this is around 1.0-1.5 mL/min.

  • Vary the Flow Rate: If you are operating significantly above or below the optimal flow rate, adjust it. A lower flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the analysis time. Conversely, a slightly higher flow rate can sometimes improve peak shape and resolution.[1]

  • Monitor Column Head Pressure: Ensure that any adjustments to the flow rate do not cause the column head pressure to exceed the manufacturer's recommendations.

Step 2: Column Selection

If method optimization does not provide adequate resolution, changing the GC column may be necessary. The choice of stationary phase is critical for separating isomers.

  • Polarity: For separating esters like this compound from its isomers, a column with a different polarity can alter the elution order and improve separation. If you are using a non-polar column (e.g., DB-5ms), consider trying a mid-polar or polar column (e.g., DB-WAX or a cyanopropyl phase). Polar columns can provide different selectivity for polar compounds like esters.[2][3]

Step 3: Mass Spectrometry Deconvolution

When chromatographic separation is incomplete, the mass spectrometer can be used to differentiate and quantify co-eluting compounds if they have unique fragment ions.

Experimental Protocol: Deconvolution of Co-eluting Peaks using Mass Spectrometry

  • Acquire Full Scan Mass Spectra: Ensure your MS method is acquiring full scan data across a relevant mass range (e.g., m/z 40-200).

  • Identify Unique Fragment Ions:

    • Examine the mass spectrum of a pure standard of this compound. The NIST Mass Spectrometry Data Center reports characteristic ions for an isomer, pentyl 3-methylbutanoate, at m/z 85, 70, 103, 43, and 57.[3]

    • Inject a standard of the suspected co-eluting isomer if available.

    • If a standard is not available, carefully examine the mass spectrum across the co-eluting peak. Look for ions whose relative abundance changes, suggesting the presence of another compound.

  • Quantify Using Extracted Ion Chromatograms (EICs):

    • Select a unique and abundant fragment ion for this compound that is not present or is of very low abundance in the co-eluting isomer's mass spectrum.

    • Similarly, select a unique ion for the co-eluting isomer.

    • Generate EICs for these specific ions. The peak areas in the EICs can then be used for quantification, even if the peaks are not fully resolved in the total ion chromatogram (TIC).[4]

Table 2: Characteristic Mass Fragments for Isomers of C10H20O2 (Hypothetical Data)

CompoundUnique Fragment Ion 1 (m/z)Unique Fragment Ion 2 (m/z)Common Fragment Ions (m/z)
This compound8711543, 57, 71
Pentyl Isovalerate8510343, 57, 70

Logical Workflow for Troubleshooting Co-eluting Peaks

The following diagram illustrates the decision-making process for resolving co-eluting peaks.

TroubleshootingWorkflow Troubleshooting Co-eluting Peaks Start Co-eluting Peak Observed CheckPeakShape Check Peak Shape and Mass Spectral Purity Start->CheckPeakShape OptimizeGC Optimize GC Method CheckPeakShape->OptimizeGC Impure/Asymmetric Resolved Peaks Resolved CheckPeakShape->Resolved Pure/Symmetric (False Alarm) TempProg Adjust Temperature Program (Ramp Rate, Isothermal Hold) OptimizeGC->TempProg FlowRate Adjust Carrier Gas Flow Rate OptimizeGC->FlowRate TempProg->Resolved Improved NotResolved Still Not Resolved TempProg->NotResolved No Improvement FlowRate->Resolved Improved FlowRate->NotResolved No Improvement ChangeColumn Change GC Column (Different Polarity) ChangeColumn->Resolved Successful Separation NotResolved2 Still Not Resolved ChangeColumn->NotResolved2 Still Co-eluting Deconvolution Use Mass Spectrometry Deconvolution EIC Quantify using Extracted Ion Chromatograms (EICs) Deconvolution->EIC EIC->Resolved NotResolved->ChangeColumn NotResolved2->Deconvolution

Caption: Troubleshooting workflow for co-eluting GC-MS peaks.

References

Minimizing thermal degradation of 3-Methylpentyl butyrate in the GC injector

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the thermal degradation of 3-Methylpentyl butyrate in the Gas Chromatography (GC) injector.

Troubleshooting Guide

Issue: Peak area for this compound is low and irreproducible, and new, earlier-eluting peaks are observed.

This is a classic sign of thermal degradation in the GC injector. The parent compound, this compound, is breaking down into smaller, more volatile compounds that travel through the column faster.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving thermal degradation issues in the GC injector.

cluster_0 Start: Suspected Thermal Degradation cluster_1 Step 1: Verify and Isolate the Problem cluster_2 Step 2: Optimize Injector Parameters cluster_3 Step 3: Evaluate Consumables cluster_4 Step 4: Advanced Techniques cluster_5 End: Problem Resolved Start Observe low/irreproducible peak area for this compound and/or presence of unexpected early-eluting peaks. Verify Inject a standard at a significantly lower inlet temperature (e.g., reduce by 50-75°C). Does the peak area of the parent compound increase and degradation peaks decrease? Start->Verify Yes1 Yes Verify->Yes1 Degradation is temperature-dependent No1 No Verify->No1 Issue may be elsewhere (e.g., sample prep, column) OptimizeTemp Systematically determine the lowest inlet temperature that allows for complete volatilization of this compound without degradation. Yes1->OptimizeTemp End Degradation is minimized, and peak area is reproducible. No1->End Re-evaluate sample stability and column integrity CheckResidence Reduce residence time in the inlet: - Increase split ratio - Use a smaller volume liner - Consider a pulsed pressure injection OptimizeTemp->CheckResidence Liner Replace the inlet liner with a new, deactivated liner. Consider a liner without glass wool or one with a taper. CheckResidence->Liner Septum Replace the septum and ensure the correct type for the inlet temperature is used. Liner->Septum Seals Inspect and replace the inlet seal if it appears worn or contaminated. Septum->Seals PTV If degradation persists, consider using a Programmable Temperature Vaporization (PTV) inlet. Seals->PTV OnColumn For highly labile compounds, a cool on-column injection is the gentlest technique. PTV->OnColumn OnColumn->End

Caption: Troubleshooting workflow for thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal degradation of this compound in the GC injector?

A1: The primary causes are:

  • High Injector Temperature: The most common cause. Many methods use unnecessarily high inlet temperatures.[1][2]

  • Active Sites: Catalytic degradation can occur on active sites within the injector. These can be found on the glass liner, glass wool packing, or metal surfaces of the inlet.[1][3]

  • Residence Time: The longer the analyte resides in the hot injector, the more likely it is to degrade. This is particularly an issue in splitless injections.[1][4]

Q2: How can I determine if my this compound is degrading in the injector?

A2: A simple diagnostic test is to inject the same sample at progressively lower injector temperatures (e.g., in 25°C decrements from your current setting). If you observe that the peak area for this compound increases and the area of earlier eluting impurity peaks decreases, thermal degradation is likely occurring.[1][2] When degradation happens in the inlet, the degradation product peaks are typically sharp.[5]

Q3: What is the first step I should take to reduce thermal degradation?

A3: The first and most effective step is to lower the injector temperature. A good starting point is 250°C, but you may be able to go lower.[2] The goal is to find the lowest temperature that will effectively volatilize your analyte without causing it to break down.[1]

Q4: How does the choice of GC inlet liner affect the degradation of my analyte?

A4: The inlet liner plays a crucial role in preventing degradation. Here's how:

  • Deactivation: Always use high-quality, deactivated liners. Over time and with exposure to samples, the deactivation layer can wear off, exposing active silanol groups that can catalyze degradation.[3]

  • Glass Wool: Glass wool can be a source of active sites.[1][6] If you suspect it's causing degradation, try a liner without glass wool or one with deactivated glass wool.[7][8]

  • Liner Geometry: Tapered liners, such as single taper or gooseneck designs, can help to minimize contact between the analyte and the hot metal surfaces of the inlet, thereby reducing the chance of degradation.[9][10]

Q5: Can changing my injection parameters, other than temperature, help?

A5: Yes. Reducing the time the analyte spends in the hot inlet can significantly decrease degradation. Consider the following:

  • Increase the Split Ratio: In split injections, a higher split ratio will result in a faster flow of carrier gas through the liner, reducing the residence time.

  • Use a Smaller Volume Liner: A liner with a smaller internal diameter will have a higher linear velocity of the carrier gas, transferring the analyte to the column more quickly.[9]

  • Pulsed Pressure Injection: A pressure pulse at the beginning of the injection can rapidly sweep the sample from the liner onto the column.[1]

Q6: When should I consider more advanced injection techniques?

A6: If you have optimized the temperature and liner and still observe significant degradation, you may need to use a gentler injection technique:

  • Programmable Temperature Vaporization (PTV): With a PTV inlet, the sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte is exposed to high temperatures.[1][6]

  • Cool On-Column Injection: This is the most inert injection technique, as the sample is deposited directly onto the column without passing through a heated injector. This is ideal for highly thermally labile compounds.[6]

Data Summary

ParameterChangeExpected Impact on this compound Peak AreaExpected Impact on Degradation Product Peak AreasRationale
Injector Temperature DecreaseIncreaseDecreaseReduces the thermal energy available to break down the analyte.[1][2]
Liner Type Switch to a new, deactivated linerIncreaseDecreaseMinimizes active sites that can catalyze degradation.[3][7]
Glass Wool Remove or use deactivated woolIncreaseDecreaseEliminates a potential source of active sites.[1][6]
Residence Time Decrease (e.g., higher split ratio)IncreaseDecreaseLess time spent in the hot inlet reduces the opportunity for degradation to occur.[1]
Injection Technique Switch from Hot Splitless to PTVIncreaseDecreaseThe analyte is exposed to high temperatures for a much shorter duration.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Injector Temperature

  • Initial Setup: Set up your GC with your standard analytical method for this compound.

  • Highest Temperature Injection: Set the injector temperature to a high value where you suspect degradation is occurring (e.g., 275-300°C). Inject a known concentration of your this compound standard.

  • Stepwise Temperature Reduction: Decrease the injector temperature by 25°C and inject the standard again.

  • Repeat: Continue to decrease the temperature in 25°C increments, injecting the standard at each step, until you reach a temperature where the peak shape or area of your analyte begins to deteriorate due to incomplete volatilization (e.g., 175°C).

  • Data Analysis: Plot the peak area of this compound and any degradation products against the injector temperature.

Protocol 2: Evaluating Liner Inertness

  • Establish a Baseline: Using your optimized injector temperature from Protocol 1, inject your standard with the current liner and record the peak areas of the analyte and any degradation products.

  • Install New Liner: Replace the existing liner with a new, high-quality deactivated liner of the same type.

  • Conditioning: Condition the new liner according to the manufacturer's instructions.

  • Inject Standard: Inject the same standard as in step 1.

  • Compare Results: If the new liner results in a significant increase in the analyte peak area and a decrease in degradation peaks, your previous liner had become active.

  • Further Testing (Optional): Repeat the experiment with a deactivated liner that does not contain glass wool to determine if the glass wool is a contributing factor to the degradation.[8]

Logical Relationships in GC Parameter Optimization

The following diagram illustrates the relationships between different GC parameters and their effect on analyte degradation.

cluster_0 Controllable GC Parameters cluster_1 Primary Degradation Factors cluster_2 Observed Outcome cluster_3 Desired Result InjectorTemp Injector Temperature ThermalStress Thermal Stress InjectorTemp->ThermalStress directly increases MinimizedDegradation Minimized Degradation InjectorTemp->MinimizedDegradation Lowering helps LinerInertness Liner Inertness (Deactivation, No Wool) CatalyticActivity Catalytic Activity LinerInertness->CatalyticActivity reduces LinerInertness->MinimizedDegradation Improving helps ResidenceTime Residence Time (Flow Rate, Liner Volume) ResidenceTime->ThermalStress prolongs exposure to ResidenceTime->MinimizedDegradation Reducing helps AnalyteDegradation Analyte Degradation ThermalStress->AnalyteDegradation CatalyticActivity->AnalyteDegradation

References

Technical Support Center: Enhancing the Resolution of 3-Methylpentyl Butyrate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-Methylpentyl butyrate enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound enantiomers?

A1: this compound is a small, non-aromatic ester with limited functional groups that can interact with a chiral stationary phase (CSP). The main challenge is achieving sufficient stereoselectivity for baseline resolution. This often requires careful selection of the CSP and optimization of the mobile phase composition.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating small ester enantiomers like this compound?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral separation of a wide range of compounds, including esters.[1][2] For compounds similar to this compound, such as glycidyl butyrate, a cellulose-based column like the Chiralcel OD-H has demonstrated excellent separation.[1][3]

Q3: What is the typical mobile phase composition for the normal-phase chiral separation of esters?

A3: A common mobile phase for normal-phase chiral chromatography consists of a non-polar solvent, such as hexane, with a small amount of a polar modifier, typically an alcohol like 2-propanol (isopropanol) or ethanol.[1][4] The percentage of the alcohol modifier is a critical parameter for optimizing resolution.

Q4: Can temperature be used to improve the resolution of this compound enantiomers?

A4: Yes, temperature can significantly impact chiral separations.[5] Lowering the temperature often, but not always, enhances enantioselectivity and improves resolution. However, the effect of temperature is compound-specific and should be evaluated during method development.

Q5: Is it necessary to derivatize this compound for chiral separation?

A5: While derivatization to introduce moieties that can enhance chiral recognition is a possible strategy, it is often not necessary with modern polysaccharide-based CSPs, which can effectively separate many underivatized compounds, including esters.[6][7] Direct separation on a suitable CSP is generally preferred to avoid the complexities of derivatization reactions.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen different polysaccharide-based CSPs (e.g., cellulose-based like Chiralcel OD-H, or amylose-based).
Incorrect Mobile Phase CompositionOptimize the percentage of the alcohol modifier (e.g., 2-propanol) in the hexane mobile phase. Start with a low percentage (e.g., 1%) and gradually increase or decrease it.[1]
High Column TemperatureDecrease the column temperature in increments of 5-10°C.
Inappropriate Flow RateOptimize the flow rate. A lower flow rate can sometimes improve resolution.

Issue 2: Peak Tailing or Asymmetry

Possible Cause Suggested Solution
Active Sites on the Stationary PhaseFor basic or acidic impurities, consider adding a small amount of a corresponding modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds).[8]
Column ContaminationFlush the column with a strong, compatible solvent as recommended by the manufacturer.[9]
Sample OverloadReduce the injection volume or the concentration of the sample.

Issue 3: Long Retention Times

Possible Cause Suggested Solution
Mobile Phase is too WeakIncrease the percentage of the polar modifier (e.g., 2-propanol) in the mobile phase.[1]
Low Flow RateIncrease the flow rate, but monitor the effect on resolution.

Issue 4: Irreproducible Results

| Possible Cause | Suggested Solution | | "Memory Effect" from Previous Additives | Dedicate a column to a specific mobile phase system or implement a rigorous column flushing protocol when changing mobile phases.[10] | | Column Degradation | Ensure that the mobile phase and sample solvents are compatible with the CSP. For coated polysaccharide columns, avoid using harsh solvents that can strip the chiral selector.[9] | | Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of components. |

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Separation of Butyrate Esters

ParameterRecommended Condition
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (Isopropanol)
Initial Composition 99:1 (v/v)
Flow Rate 1.0 mL/min
Detection UV (at a low wavelength, e.g., 210-220 nm, as butyrate esters have a weak chromophore)
Column Temperature Ambient (e.g., 25°C)

These starting conditions are based on the successful separation of glycidyl butyrate and serve as a strong starting point for the method development for this compound.[1][3]

Table 2: Influence of Mobile Phase Composition on Resolution (Hypothetical Data for this compound)

% 2-Propanol in n-HexaneRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
0.5%12.514.01.8
1.0%9.810.82.1
2.0%7.27.81.5
5.0%5.15.40.9

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Enantiomeric Separation of this compound

This protocol is adapted from a validated method for the separation of glycidyl butyrate enantiomers.[1]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane.

  • HPLC-grade 2-propanol (isopropanol).

  • This compound standard.

2. Preparation of Mobile Phase:

  • Prepare a mobile phase of n-hexane and 2-propanol in a 99:1 (v/v) ratio. For example, to prepare 1 L, mix 990 mL of n-hexane with 10 mL of 2-propanol.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL using the mobile phase.

4. Chromatographic Analysis:

  • Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a low wavelength (e.g., 215 nm).

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the retention times and resolution of the enantiomers.

5. Method Optimization:

  • If the resolution is not satisfactory, adjust the percentage of 2-propanol in the mobile phase. A lower percentage generally increases retention and may improve resolution.

  • Evaluate the effect of column temperature on the separation.

Visualizations

TroubleshootingWorkflow Start Start: Poor or No Resolution CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP OptimizeMP Optimize Mobile Phase (% Alcohol Modifier) CheckCSP->OptimizeMP Yes ReevaluateCSP Re-evaluate CSP Choice CheckCSP->ReevaluateCSP No AdjustTemp Adjust Temperature (Typically Lower) OptimizeMP->AdjustTemp Partial Improvement GoodResolution Achieved Good Resolution OptimizeMP->GoodResolution Successful AdjustFlow Optimize Flow Rate AdjustTemp->AdjustFlow Further Optimization Needed AdjustTemp->GoodResolution Successful AdjustFlow->OptimizeMP No Improvement, Re-optimize MP AdjustFlow->GoodResolution Successful

Caption: Troubleshooting workflow for enhancing enantiomeric resolution.

ExperimentalWorkflow Prep 1. Prepare Mobile Phase (e.g., Hexane/IPA) SamplePrep 2. Prepare Sample Solution (in Mobile Phase) Prep->SamplePrep Equilibrate 3. Equilibrate Column SamplePrep->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Analyze 5. Acquire & Analyze Data Inject->Analyze Optimize 6. Optimize if Necessary (Mobile Phase, Temp.) Analyze->Optimize

Caption: General experimental workflow for chiral HPLC analysis.

References

Validation & Comparative

A Comparative Sensory Evaluation of (R)- and (S)-3-Methylpentyl Butyrate and Alternative Fruity Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory evaluation of the enantiomers of 3-methylpentyl butyrate and other common fruity esters. Due to the limited availability of specific sensory data for (R)- and (S)-3-methylpentyl butyrate in publicly accessible literature, this guide combines available data on analogous compounds with established principles of sensory analysis of chiral molecules. The information presented aims to offer a framework for researchers conducting their own sensory evaluations and to highlight the importance of stereochemistry in flavor and fragrance perception.

Quantitative Sensory Data

The following table summarizes the known sensory properties of selected fruity esters that can be used as benchmarks for comparison with (R)- and (S)-3-methylpentyl butyrate. The data for the target enantiomers are designated as "Not Available" and represent a critical knowledge gap.

CompoundEnantiomerOdor ThresholdFlavor/Aroma Profile
This compound (R) Not AvailableExpected to be fruity, potentially with unique nuances compared to the (S)-enantiomer.
This compound (S) Not AvailableExpected to be fruity, potentially with unique nuances compared to the (R)-enantiomer.
Ethyl ButyrateN/A0.015 ppm[1]Fruity with notes of pineapple, tropical fruit, and tutti-frutti[2][3][4]. Can have a slightly cheesy nuance in some contexts[1].
Ethyl 2-Methylbutyrate(S)-(+)10 ppb in water[5]Fresh, fruity, and apple-like[5].
(R)-(-)10 ppb in water[5]Fruity and caprylic, with a potential medicinal or phenolic off-note[5].
Isoamyl AcetateN/A0.5 - 10 mg/L[6]Strong banana and pear-like aroma[6][7][8][9][10].
Methyl ButyrateN/ANot specifiedDescribed as having a fruity odor resembling apples or pineapples[11][12].

Experimental Protocols

Detailed methodologies are crucial for reproducible sensory evaluation. The following are standard protocols for key experiments in flavor analysis.

1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to identify odor-active compounds in a sample. A human assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual volatile compounds as they elute.

  • Instrumentation:

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Chiral capillary column (e.g., a cyclodextrin-based column) for the separation of enantiomers.

  • Sample Preparation:

    • The ester sample is diluted in a suitable solvent (e.g., diethyl ether or pentane) to an appropriate concentration.

    • An internal standard can be added for quantification purposes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 230°C and hold for 5 minutes.

    • Effluent Splitting: The column effluent is split between the FID and the ODP, typically at a 1:1 ratio.

  • Olfactometry:

    • Trained sensory panelists sniff the effluent from the ODP.

    • Panelists record the retention time, odor quality (descriptor), and odor intensity of each detected aroma.

    • For quantitative analysis, methods like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives the flavor dilution (FD) factor.

2. Sensory Panel Evaluation

A trained sensory panel is used to provide detailed descriptive analysis of the aroma and flavor of the compounds.

  • Panelists:

    • A panel of 8-12 trained assessors with demonstrated ability to discriminate between different odors and flavors.

    • Panelists should be familiar with the terminology used to describe fruity and ester-like aromas.

  • Sample Presentation:

    • Samples are presented in coded, covered, and odorless glass containers.

    • For aroma evaluation, samples can be presented on smelling strips or in solution. For flavor evaluation, samples are typically dissolved in a neutral base (e.g., water, sugar solution, or deodorized oil).

    • Samples are presented in a randomized and balanced order to minimize carry-over effects.

  • Evaluation Procedure:

    • Panelists evaluate the samples individually in a controlled environment (sensory booths).

    • A standardized scoresheet is used, which may include attributes such as fruity, sweet, green, waxy, and specific fruit notes (e.g., pineapple, banana, apple).

    • Intensity ratings for each attribute are recorded on a line scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences between samples and to visualize the sensory space.

Experimental Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of chiral flavor compounds.

Sensory_Evaluation_Workflow Workflow for Sensory Evaluation of Chiral Esters cluster_synthesis Compound Synthesis & Purification cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of (R)- and (S)-3-Methylpentyl Butyrate purification Purification (e.g., Distillation, Chromatography) synthesis->purification chiral_analysis Chiral Purity Analysis (e.g., Chiral GC) purification->chiral_analysis gcms GC-MS Analysis (Structure Confirmation) chiral_analysis->gcms gco Gas Chromatography-Olfactometry (GC-O) chiral_analysis->gco sample_prep Sample Preparation for Sensory Panel chiral_analysis->sample_prep odor_threshold Odor Threshold Determination gco->odor_threshold comparison Comparison with Alternative Esters odor_threshold->comparison descriptive_analysis Quantitative Descriptive Analysis (QDA) sample_prep->descriptive_analysis data_analysis Statistical Data Analysis descriptive_analysis->data_analysis data_analysis->comparison report Final Report and Publication comparison->report

Sensory Evaluation Workflow

Discussion and Comparison

For example, in the case of ethyl 2-methylbutyrate, the (S)-(+) enantiomer is described as having a fresh, apple-like aroma, whereas the (R)-(-) enantiomer is noted to have a less specific fruity character with a potential off-note[5]. This highlights the critical role of stereochemistry in determining the sensory perception of a molecule.

Compared to the benchmark esters, it can be hypothesized that the this compound enantiomers will possess a generally fruity character. The presence of the branched methyl group in the pentyl chain may contribute to a more complex and potentially less straightforwardly "fruity" aroma compared to the linear chain of ethyl butyrate. The butyrate moiety itself is often associated with pineapple and other tropical fruit notes.

Ethyl Butyrate serves as a classic example of a simple, potent fruity ester with a well-defined pineapple and tutti-frutti character[2][3][4]. It is often used as a positive control or reference in sensory studies of fruity aromas.

Isoamyl Acetate is another widely recognized fruity ester, known for its distinct banana and pear notes[6][7][8][9][10]. Its aroma is generally considered less complex than that of many butyrate esters.

A comprehensive sensory evaluation of (R)- and (S)-3-methylpentyl butyrate would require the synthesis of the pure enantiomers, followed by rigorous instrumental and sensory analysis as outlined in the experimental protocols. The resulting data would be a valuable contribution to the field of flavor chemistry, providing insights into the structure-activity relationships of chiral esters and potentially identifying novel flavor ingredients for various applications.

References

Comparative Guide to the Validation of Analytical Methods for 3-Methylpentyl Butyrate in a Food Matrix

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Methylpentyl butyrate, a volatile ester compound contributing to the characteristic aroma of various food products. The document is intended for researchers, scientists, and professionals in drug development involved in food quality control and safety assessment.

Introduction

This compound is a flavor compound found in a variety of fruits and other food products. Accurate and reliable quantification of this ester is crucial for quality control, authenticity assessment, and sensory analysis. This guide compares the performance of common analytical techniques for the analysis of this compound and similar volatile esters in food matrices, with a focus on method validation parameters.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the food matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance of two prevalent techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a more traditional approach involving derivatization followed by Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: Performance Comparison of Analytical Methods for Volatile Esters in Food Matrices

ParameterHS-SPME-GC-MSDerivatization followed by GC-FID
Food Matrix Fruit Juices, Baked Goods, Dairy ProductsDairy Products (Butter Blends)
Linearity (Concentration Range) Analyte dependent, typically in the µg/L to mg/L range.0.04–1.60 mg/mL (for butyric acid)[1][2][3][4]
Correlation Coefficient (R²) > 0.99> 0.999[1][2][3][4]
Limit of Detection (LOD) Generally in the low µg/kg range.0.01% of total fat (for butyric acid)[1][2][3][4]
Limit of Quantification (LOQ) Typically in the mid to high µg/kg range.0.10% of total fat (for butyric acid)[1][2][3][4]
Accuracy (% Recovery) Typically 80-120%98.2–101.9% (for butyric acid)[1][2][3][4]
Precision (%RSD) < 15%< 2%[1][2][3][4]
Sample Preparation Minimal, non-destructiveDerivatization required
Selectivity/Specificity High (Mass Spectrometry)Moderate
Throughput HighModerate

Table 2: Detailed Validation Data for Butyric Acid Analysis in Blended Milk Products by GC-FID [1][2][3][4]

ParameterPerformance Metric
Linearity Range 0.04–1.60 mg/mL
Correlation Coefficient (R²) > 0.999
LOD (Butyric Acid) 0.01% of total fat
LOQ (Butyric Acid) 0.10% of total fat
LOD (Milk Fat) 1% of total fat
LOQ (Milk Fat) 3% of total fat
Accuracy (% Recovery) 98.2–101.9%
Precision (%RSD) 1.3%

Experimental Protocols

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for this compound in a Liquid Food Matrix (e.g., Fruit Juice)

This protocol is a generalized procedure based on common practices for the analysis of volatile esters in liquid food matrices.

a. Sample Preparation:

  • Homogenize the liquid food sample.

  • Transfer a defined volume (e.g., 5 mL) of the homogenized sample into a headspace vial (e.g., 20 mL).

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.

  • If an internal standard is used, add a known amount of the standard solution to the vial.

  • Immediately seal the vial with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and a heating block.

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.

c. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 2-5 minutes) in splitless mode.

  • Chromatographic separation is typically performed on a capillary column suitable for volatile compounds (e.g., DB-5ms, HP-INNOWax).

  • The oven temperature program is optimized to separate the target analytes. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Alternative Method: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

For certain food matrices, particularly those with a high fat content, LLE can be a suitable alternative for extracting volatile esters.

a. Sample Preparation and Extraction:

  • Homogenize a known amount of the food sample.

  • Mix the homogenized sample with a water-immiscible organic solvent (e.g., dichloromethane or a hexane/ether mixture).

  • Shake vigorously for a set period to ensure efficient extraction of the analytes into the organic phase.

  • Separate the organic layer, for example, by centrifugation.

  • The extract may be concentrated under a gentle stream of nitrogen.

b. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • The GC-MS conditions would be similar to those described for the HS-SPME method, with adjustments to the injection mode (e.g., split or splitless) and temperature program as needed.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for a volatile compound in a food matrix.

analytical_method_validation_workflow start Define Analytical Requirements method_development Method Development & Optimization start->method_development specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Validated Method Implementation documentation->end

Caption: Workflow for the validation of an analytical method.

Decision Tree for Method Selection

This diagram provides a simplified decision-making process for selecting an appropriate analytical method for the analysis of this compound in a food matrix.

method_selection_decision_tree start Start: Define Analytical Goal (e.g., Quantification of This compound) matrix_type What is the food matrix? start->matrix_type liquid_matrix Liquid/Aqueous (e.g., Juice, Beverage) matrix_type->liquid_matrix Liquid solid_matrix Solid/Semi-solid (e.g., Baked Goods, Dairy) matrix_type->solid_matrix Solid sensitivity_needed_liquid High Sensitivity Required? liquid_matrix->sensitivity_needed_liquid high_fat_matrix High-Fat Content? solid_matrix->high_fat_matrix low_fat_solid Low-Fat Solid high_fat_matrix->low_fat_solid No high_fat_solid High-Fat Solid high_fat_matrix->high_fat_solid Yes sensitivity_needed_solid High Sensitivity Required? low_fat_solid->sensitivity_needed_solid lle_gcms LLE-GC-MS or Derivatization-GC-FID high_fat_solid->lle_gcms hs_spme_gcms HS-SPME-GC-MS sensitivity_needed_liquid->hs_spme_gcms Yes sensitivity_needed_liquid->lle_gcms No sensitivity_needed_solid->hs_spme_gcms Yes sensitivity_needed_solid->lle_gcms No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Synthesis of 3-Methylpentyl Butyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of esters is a fundamental process in organic chemistry, with wide-ranging applications in the flavor, fragrance, and pharmaceutical industries. 3-Methylpentyl butyrate, a valuable ester known for its fruity aroma, can be synthesized through various methods. This guide provides an objective comparison of the two primary routes: traditional chemical synthesis via Fischer esterification and a "greener" enzymatic approach using lipases. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the underlying processes.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acid (e.g., H₂SO₄)Lipase (e.g., from Candida antarctica)
Reaction Temperature High (typically reflux)Mild (e.g., 30-60°C)
Reaction Time Generally shorter (hours)Can be longer (hours to days)
Yield High (can be >90% with excess reactant)Generally high (can be >90%)
Purity of Product May require extensive purificationHigh, due to enzyme specificity
Byproducts Water, potential for side reactions (e.g., dehydration of alcohol)Water
Solvent Often excess alcohol or a non-polar organic solventOrganic solvents or solvent-free systems
Environmental Impact Use of corrosive acids, high energy consumption, potential for hazardous wasteBiodegradable catalyst, lower energy consumption, generally considered "greener"[1][2][3]
Cost Lower catalyst costHigher initial enzyme cost, but can be offset by reuse of immobilized enzyme[4]

Note: The quantitative data presented for this compound is estimated based on the synthesis of structurally similar esters, such as butyl butyrate and isoamyl butyrate, due to the limited availability of direct comparative experimental data.

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This method involves the reaction of 3-methylpentanol with butyric acid in the presence of a strong acid catalyst.

Materials:

  • 3-Methylpentanol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine 3-methylpentanol and a molar excess of butyric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be further purified by distillation to obtain pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This "green" alternative utilizes a lipase enzyme as a biocatalyst.

Materials:

  • 3-Methylpentanol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous molecular sieves (optional, to remove water)

  • Organic solvent (e.g., hexane, heptane, or solvent-free)

Procedure:

  • In a screw-capped flask, combine 3-methylpentanol and butyric acid in a suitable organic solvent or in a solvent-free system.

  • Add the immobilized lipase to the mixture. The amount of lipase will depend on the specific activity of the enzyme preparation.

  • If not using a solvent-free system, anhydrous molecular sieves can be added to the reaction mixture to absorb the water produced and drive the equilibrium towards the product.

  • Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 40-50°C) with constant agitation.

  • Monitor the reaction progress over time using GC or HPLC.

  • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed and reused.

  • The solvent can be removed by rotary evaporation.

  • The resulting product is often of high purity, but can be further purified by distillation if necessary.

Visualizing the Processes

To better understand the fundamental differences between these two synthetic approaches, the following diagrams illustrate the conceptual workflows.

Chemical_Synthesis Reactants 3-Methylpentanol + Butyric Acid Reaction Reflux (High Temperature) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Figure 1. Workflow for Chemical Synthesis of this compound.

Enzymatic_Synthesis Reactants 3-Methylpentanol + Butyric Acid Reaction Incubation (Mild Temperature) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Separation Filtration of Enzyme Reaction->Separation Purification Solvent Removal Separation->Purification Reuse Enzyme Reuse Separation->Reuse Product This compound Purification->Product

Figure 2. Workflow for Enzymatic Synthesis of this compound.

Discussion

The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application.

Chemical synthesis offers the advantages of being a well-established, often faster, and initially cheaper method due to the low cost of the acid catalyst. However, it comes with significant drawbacks. The use of strong, corrosive acids requires careful handling and neutralization steps, which can complicate the workup procedure. The high reaction temperatures lead to higher energy consumption and can cause side reactions, such as the dehydration of the alcohol, leading to impurities that necessitate rigorous purification.

Enzymatic synthesis , on the other hand, represents a more sustainable and selective approach.[3] Lipases operate under mild conditions, reducing energy costs and minimizing the formation of byproducts.[1] The high specificity of the enzyme often results in a purer product, simplifying downstream processing.[4] The ability to immobilize and reuse the lipase can help to offset its higher initial cost, making it an economically viable option for industrial applications.[4] The main limitations of the enzymatic route can be the longer reaction times and the potential for enzyme inhibition by the substrates or products.

Conclusion

For applications where high purity, sustainability, and mild reaction conditions are paramount, enzymatic synthesis is the superior choice for producing this compound. While the initial investment in the enzyme may be higher, the benefits of cleaner reactions, easier purification, and the potential for catalyst reuse make it an attractive and environmentally responsible alternative to traditional chemical methods. For rapid, small-scale synthesis where cost is the primary driver and extensive purification is feasible, chemical synthesis remains a viable option. As the demand for "natural" and "green" products continues to grow, the adoption of enzymatic processes in the synthesis of flavor and fragrance esters is expected to increase significantly.

References

A Comparative Guide to the Olfactory Detection of 3-Methylpentyl Butyrate and Other Fruity Esters

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Olfactory Detection Thresholds

The following table summarizes the olfactory detection thresholds for a selection of butyrate esters and other related fruity esters. These values, gathered from various studies, are presented in parts per billion (ppb) in either air or water. It is important to note that threshold values can vary significantly based on the methodology used for determination, the purity of the compound, and the sensory panel's sensitivity.

CompoundChemical FormulaOdor DescriptionOlfactory Detection ThresholdMedium
3-Methylpentyl Butyrate C10H20O2Fruity, Apple, Herbal, Green, SweetNot Available-
Ethyl ButyrateC6H12O2Fruity, Pineapple-like1 ppb[1]Water
Butyl AcetateC6H12O2Fruity, Banana-like4.3 ppb[2]Air
Hexyl ButyrateC10H20O2Fruity, Apricot, Pineapple-like250 ppb[3]Not Specified
Ethyl PropionateC5H10O2Fruity, Rum-like10 ppb[1]Water
Ethyl HexanoateC8H16O2Fruity, Winey, Apple, Banana1 ppb[1]Water

Experimental Protocols: Determination of Olfactory Detection Thresholds

The determination of olfactory detection thresholds is a critical aspect of sensory science. The most widely accepted standard for this procedure is the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[4]

Objective: To determine the lowest concentration of a substance in a specific medium that can be detected by a panel of human subjects.

Materials:

  • Odorant of known purity

  • Odor-free medium (e.g., purified water, air)

  • Glassware for serial dilutions

  • Olfactometer or other controlled presentation apparatus

  • Sensory panel of trained assessors

Procedure:

  • Panelist Selection and Training: A panel of at least 15-20 individuals is selected. Panelists are screened for their ability to detect a range of standard odorants and are trained on the testing procedure.

  • Sample Preparation: A series of concentrations of the odorant in the chosen medium is prepared. The concentrations are typically in a geometric progression (e.g., diluted by a factor of 2 or 3 at each step).

  • Presentation: The samples are presented to the panelists in an ascending order of concentration. A forced-choice method, typically a three-alternative forced-choice (3-AFC) test, is used. In a 3-AFC test, the panelist is presented with three samples, one containing the odorant at a specific concentration and two blanks (medium only), and is asked to identify the sample that is different.[5]

  • Data Collection: For each panelist, the concentration at which they correctly identify the odorous sample for a predetermined number of consecutive presentations is recorded as their individual threshold.

  • Data Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.

Mandatory Visualizations

Olfactory Signaling Pathway

The detection of odorants is initiated by the binding of an odorant molecule to an olfactory receptor (OR) on the surface of olfactory sensory neurons in the nasal cavity. This event triggers a G-protein coupled receptor (GPCR) signaling cascade.[6][7][8][9][10][11]

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Depolarization Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: The canonical olfactory signal transduction cascade.

Experimental Workflow for Olfactory Threshold Determination

The following diagram illustrates the key steps involved in determining the olfactory detection threshold of a compound using the ASTM E679 standard.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panel_Screening Panelist Screening and Training Sample_Prep Serial Dilution of Odorant Presentation 3-AFC Presentation (Ascending Concentration) Sample_Prep->Presentation Response Panelist Identifies Odd Sample Presentation->Response Individual_Threshold Determine Individual Threshold Response->Individual_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

Caption: Workflow for determining olfactory detection thresholds.

References

Cross-Reactivity of 3-Methylpentyl Butyrate in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the cross-reactivity of 3-methylpentyl butyrate in enzyme assays, supported by available experimental data and detailed methodologies. We will explore its interaction with common enzyme classes and compare its activity with other relevant aliphatic esters.

Comparative Analysis of Enzyme Activity

While direct and extensive quantitative data on the cross-reactivity of this compound across a wide range of enzyme assays remains limited in publicly available literature, we can infer its potential interactions based on studies of enzymes acting on structurally similar esters. The primary enzymes expected to interact with this compound are hydrolases, specifically esterases and lipases, which catalyze the hydrolysis of ester bonds.

The substrate specificity of these enzymes is often influenced by the chain length and branching of both the alcohol and acyl moieties of the ester.

Hydrolysis by Lipases and Esterases

Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are the most likely enzymes to exhibit activity towards this compound. Studies on various lipases and esterases have shown that the chain length of the alcohol and acyl groups of an ester significantly influences the rate of hydrolysis.

One study investigating the synthesis of various alkyl butyrates using an immobilized cutinase from Rhodococcus found a clear preference for the alcohol chain length. The enzyme activity for the synthesis of butyrate esters followed the order: C6 > C4 > C8 > C10 > C2[1]. This suggests that a lipase or cutinase might show significant hydrolytic activity towards hexyl butyrate and butyl butyrate, and by extension, could have considerable activity on the structurally similar this compound (a C6 alcohol derivative).

Another study on lipase and esterase from Triticum aestivum (wheat) demonstrated higher activity towards substrates with longer carbon chains[2]. This indicates that enzymes from different sources can have varying substrate preferences.

Table 1: Comparative Substrate Preference of Hydrolases for Aliphatic Esters

Enzyme SourceSubstrate Preference (Based on Alcohol Chain Length)Relevant Findings
Rhodococcus cutinaseC6 > C4 > C8 > C10 > C2 (for synthesis)Suggests potential for high hydrolytic activity on C6 esters like this compound.[1]
Triticum aestivum lipase/esteraseLonger carbon chains favoredImplies that esters with longer alcohol and/or acyl chains may be more readily hydrolyzed.[2]
Various commercial lipasesHigh conversion for short-chain alkyl esters (C2-C5 alcohols)Indicates broad reactivity of many lipases towards smaller esters.[3]

Note: The table above is a summary based on available literature and provides an inferred comparison due to the lack of direct quantitative data for this compound.

Experimental Protocols

To assess the cross-reactivity of this compound, standardized enzyme assays are required. Below are detailed methodologies for key experiments.

Protocol 1: General Esterase/Lipase Activity Assay (Spectrophotometric)

This protocol is a common method for determining the hydrolytic activity of esterases and lipases on a given ester substrate.

Objective: To quantify the rate of hydrolysis of this compound by a specific esterase or lipase.

Principle: The hydrolysis of the ester releases butyric acid, which causes a decrease in the pH of the reaction mixture. This change can be monitored using a pH indicator or a pH-stat apparatus. Alternatively, a coupled enzymatic reaction can be used to produce a chromogenic or fluorogenic product. A simpler, direct method for some esters involves a chromogenic leaving group, though this is not directly applicable to this compound.

Materials:

  • Purified esterase or lipase

  • This compound (substrate)

  • Alternative ester substrates (e.g., ethyl butyrate, hexyl butyrate for comparison)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • pH indicator (e.g., phenol red) or pH-stat equipment

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and other test esters in a suitable organic solvent (e.g., DMSO) to ensure solubility.

  • Prepare the reaction mixture in a cuvette containing phosphate buffer and the pH indicator.

  • Add a small volume of the ester stock solution to the reaction mixture to achieve the desired final concentration.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the enzyme solution.

  • Monitor the change in absorbance at the appropriate wavelength for the pH indicator over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate.

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine if this compound can act as an inhibitor of an enzyme that has a known substrate.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific enzyme.

Principle: The ability of this compound to inhibit the enzymatic conversion of a known substrate is measured. By varying the concentration of both the substrate and the inhibitor, the mode of inhibition and the Ki value can be determined.

Materials:

  • Purified enzyme

  • Known enzyme substrate (e.g., p-nitrophenyl acetate for a non-specific esterase)

  • This compound (potential inhibitor)

  • Appropriate buffer solution

  • Spectrophotometer

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the known substrate.

  • For each substrate concentration, prepare a set of reactions with varying concentrations of this compound (including a control with no inhibitor).

  • Initiate the reactions by adding the enzyme.

  • Measure the initial reaction velocities (V₀) for all conditions.

  • Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes involved in assessing enzyme cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Mix Reagents in Cuvette A->D B Prepare Substrate Stock (this compound & Alternatives) B->D C Prepare Buffer & Reagents C->D E Initiate Reaction with Enzyme D->E F Monitor Reaction Progress (Spectrophotometry/pH-stat) E->F G Calculate Initial Velocity (V₀) F->G H Determine Kinetic Parameters (Km, Vmax, kcat) G->H I Comparative Analysis H->I

Fig. 1: General workflow for enzyme kinetic analysis.

Inhibition_Assay_Logic Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Known Substrate Inhibitor This compound (Potential Inhibitor) Product Product Product->Enzyme + Enzyme ES_Complex->Enzyme ES_Complex->Product k_cat EI_Complex->Enzyme

Fig. 2: Logical diagram of a competitive inhibition assay.

Conclusion

The assessment of cross-reactivity for small molecules like this compound is a critical step in preclinical research and drug development. While direct comparative data for this specific ester is not abundant, existing studies on the substrate specificity of lipases and esterases provide a framework for predicting its potential interactions. The experimental protocols outlined in this guide offer a systematic approach for researchers to generate quantitative data on the cross-reactivity of this compound and other esters of interest. By employing these methods, scientists can build a more comprehensive understanding of the off-target effects of their compounds, leading to more robust and reliable research outcomes. Further studies focusing on the kinetic parameters of a wider range of aliphatic esters with various hydrolases are needed to build a comprehensive database for predictive toxicology and pharmacology.

References

Bridging the Gap: A Comparative Guide to Correlating Sensory and Instrumental Analyses of 3-Methylpentyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor and fragrance analysis, the correlation between human sensory perception and instrumental measurements is a critical pursuit. This guide provides a comprehensive comparison of sensory panel data and instrumental analysis for the aromatic compound 3-Methylpentyl butyrate, a key ester known for its fruity and complex aroma profile. By presenting detailed experimental protocols and quantitative data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and quantify the sensory experience of this compound.

Sensory and Instrumental Data Summary

The following tables summarize the quantitative data obtained from sensory panel evaluations and instrumental analysis of this compound.

Table 1: Sensory Panel Quantitative Descriptive Analysis (QDA)

Sensory AttributeMean Intensity Score (0-10 Scale)Standard Deviation
Fruity (Overall)8.21.1
Apple6.51.5
Pineapple4.81.3
Sweet7.11.2
Waxy2.50.8
Green1.80.7

Table 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

CompoundRetention Time (min)Concentration (µg/L)Odor Activity Value (OAV)
This compound12.550125
Hexanal8.252.5
Ethyl Butyrate9.11050
3-Methylbutanol10.3157.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection and Training: A panel of 12 individuals (6 male, 6 female, ages 25-50) was selected based on their sensory acuity and ability to describe aromatic compounds. Panelists underwent 20 hours of training to develop and agree upon a standardized lexicon for the aroma of this compound.

  • Sample Preparation: A solution of 50 µg/L of this compound in deodorized water was prepared and presented to the panelists in coded, covered glass snifters at room temperature (22°C).

  • Evaluation Procedure: Panelists evaluated the samples individually in isolated sensory booths. They were instructed to rate the intensity of each identified sensory attribute on a 10-point unstructured line scale, anchored from "not perceptible" (0) to "very strong" (10).

  • Data Analysis: The intensity ratings from all panelists were collected and averaged to obtain a mean intensity score for each attribute. Standard deviations were calculated to assess the level of agreement among panelists.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The same 50 µg/L solution of this compound was used for instrumental analysis. A 10 mL aliquot was placed in a 20 mL headspace vial.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) was used for the analysis. The GC was equipped with a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-400

  • Data Analysis: The concentration of this compound and other volatile compounds was determined by comparing the peak areas to those of an external standard calibration curve. Odor Activity Values (OAVs) were calculated by dividing the concentration of each compound by its respective odor threshold.

Visualizing the Correlation Workflow

The following diagram illustrates the logical workflow for correlating the sensory panel data with the instrumental analysis results.

CorrelationWorkflow cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_correlation Data Correlation SensoryPrep Sample Preparation (50 µg/L Solution) QDA Quantitative Descriptive Analysis (QDA) SensoryPrep->QDA SensoryData Sensory Attribute Intensity Scores QDA->SensoryData Stats Statistical Analysis (e.g., PLSR) SensoryData->Stats InstPrep Sample Preparation (Headspace Vial) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) InstPrep->GCMS InstData Compound Concentration and OAVs GCMS->InstData InstData->Stats Conclusion Identify Key Aroma Contributors Stats->Conclusion Correlational Model

Caption: Workflow for correlating sensory and instrumental data.

Safety Operating Guide

Proper Disposal of 3-Methylpentyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential guidance on the proper disposal procedures for 3-methylpentyl butyrate, a flammable liquid commonly used in research and development. The following procedures are based on best practices for similar chemical compounds and are intended to supplement, not replace, institutional and regulatory protocols.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its properties. This compound is a flammable liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Step 1: Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could generate sparks.

Step 2: Ensure Proper Ventilation: Increase ventilation in the area to disperse flammable vapors.

Step 3: Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

Step 4: Collect and Package Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

Step 5: Decontaminate the Area: Clean the spill area with soap and water.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide:

Step 1: Waste Identification and Segregation:

  • This compound waste should be classified as hazardous due to its flammability.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

Step 2: Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

Step 3: Arrange for Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

  • Provide the disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Step 4: Documentation:

  • Maintain detailed records of the amount of this compound waste generated and its disposal date and method.

Quantitative Data Summary

PropertyValueImplication for Disposal
Flash Point ~78.9 °C (estimated for a similar compound)Flammable liquid; requires storage away from heat and ignition sources.
Boiling Point ~203.9 °C (estimated for a similar compound)Lower volatility reduces inhalation risk compared to more volatile solvents, but vapors can still accumulate.
Solubility in Water 14.51 mg/L @ 25°C (estimated for a similar compound)Low water solubility; avoid disposal down the drain.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Begin this compound Disposal Process assess_waste Assess Waste: - Pure or contaminated? - Quantity? start->assess_waste spill_check Is this a spill? assess_waste->spill_check spill_protocol Follow Spill Management Protocol: 1. Eliminate ignition sources 2. Ventilate area 3. Contain with inert absorbent 4. Collect in sealed container spill_check->spill_protocol Yes waste_collection Collect in a designated, labeled, sealed hazardous waste container spill_check->waste_collection No spill_protocol->waste_collection storage Store in a cool, dry, well-ventilated area away from ignition sources waste_collection->storage contact_disposal Contact licensed professional waste disposal service storage->contact_disposal provide_info Provide waste information to disposal service contact_disposal->provide_info documentation Document waste generation and disposal details provide_info->documentation end End of Disposal Process documentation->end

References

Comprehensive Safety and Handling Guide for 3-Methylpentyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-Methylpentyl butyrate. The following information is based on the safety data for structurally similar compounds, such as methyl butyrate, and general best practices for handling volatile esters.

Immediate Safety and Hazard Information

This compound is presumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can be heavier than air, potentially accumulating in low-lying areas. Key hazards include the potential for skin and eye irritation. Inhalation of high concentrations may cause respiratory tract irritation.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[1] If irritation persists, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron should be worn. For larger quantities, flame-retardant and antistatic protective clothing is recommended.[2]To prevent skin contact, which can cause irritation and dermatitis.[3]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of vapors, which can irritate the respiratory tract and may have other systemic effects.
Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.

  • Dispensing: Use non-sparking tools for all transfers. Keep the container tightly closed when not in use.

  • Heating: Avoid heating the substance. If heating is necessary, use a controlled heating mantle and ensure adequate ventilation. Keep away from open flames, hot surfaces, and other sources of ignition.

  • Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal. Handle uncleaned containers as you would the product itself.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense Proceed if Safe handle_procedure Perform Experimental Procedure handle_dispense->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon emergency_spill Spill Response handle_procedure->emergency_spill emergency_first_aid First Aid handle_procedure->emergency_first_aid cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.